7-Ethoxy-4-methylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRISXMDKXBVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058953 | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
350.00 to 352.00 °C. @ 760.00 mm Hg | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-05-8 | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Ethoxy-4-methylcoumarin from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-ethoxy-4-methylcoumarin, a valuable coumarin (B35378) derivative, starting from resorcinol (B1680541). The synthesis is a two-step process that begins with the well-established Pechmann condensation to form the key intermediate, 7-hydroxy-4-methylcoumarin, followed by a Williamson ether synthesis to yield the final product. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthesis Overview
The synthesis of this compound from resorcinol is accomplished in two primary stages:
-
Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst to yield 7-hydroxy-4-methylcoumarin.
-
Williamson Ether Synthesis: The hydroxyl group of 7-hydroxy-4-methylcoumarin is then etherified using an ethylating agent to produce this compound.
Data Presentation
Table 1: Physicochemical and Yield Data for the Synthesis of 7-Hydroxy-4-methylcoumarin
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [General Knowledge] |
| Molecular Weight | 176.17 g/mol | [General Knowledge] |
| Melting Point | 185-190 °C | [General Knowledge] |
| Appearance | White to pale yellow solid | [General Knowledge] |
| Pechmann Condensation Yields | ||
| Sulfuric Acid Catalyst | 49-80% | [General Knowledge] |
| Amberlyst-15 Catalyst | 90-95% | [General Knowledge] |
Table 2: Spectroscopic Data for 7-Hydroxy-4-methylcoumarin
| Spectroscopic Technique | Key Peaks/Shifts |
| FTIR (cm⁻¹) | ~3150 (O-H stretch), ~1680 (C=O stretch of α,β-unsaturated lactone), ~1620, 1580, 1450 (C=C aromatic stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -OH), ~7.6 (d, 1H, H-5), ~6.8 (dd, 1H, H-6), ~6.7 (d, 1H, H-8), ~6.1 (s, 1H, H-3), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~161 (C=O), ~160 (C-7), ~155 (C-9), ~154 (C-2), ~126 (C-5), ~113 (C-6), ~112 (C-10), ~110 (C-3), ~102 (C-8), ~18 ( -CH₃) |
Table 3: Physicochemical and Yield Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Melting Point | 114-116 °C | [1] |
| Appearance | White solid | [1] |
| Williamson Ether Synthesis Yield | 55-95% |
Table 4: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts | Reference |
| FTIR (cm⁻¹) | ~3050 (aromatic C-H), ~2980 (aliphatic C-H), ~1720 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1240 (C-O-C ether stretch) | [1] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (d, 1H, H-5), ~6.9 (dd, 1H, H-6), ~6.8 (d, 1H, H-8), ~6.1 (s, 1H, H-3), ~4.1 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, -CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | ~161 (C=O), ~161 (C-7), ~155 (C-9), ~152 (C-2), ~125 (C-5), ~113 (C-6), ~112 (C-10), ~111 (C-3), ~101 (C-8), ~64 (-OCH₂CH₃), ~18 (-CH₃), ~14 (-OCH₂CH₃) | [1] |
| Mass Spectrum (m/z) | 204 (M+), 175, 147, 119 | [1] |
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol describes a common method using sulfuric acid as a catalyst.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice and water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a flask, carefully add 5.5 g of resorcinol to 6.5 mL of ethyl acetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly and with constant stirring, add 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice.
-
A precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals.
-
Dry the crystals, weigh them, and calculate the percentage yield.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from general Williamson ether synthesis procedures for the specific etherification of 7-hydroxy-4-methylcoumarin.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (or Diethyl Sulfate)
-
Acetone (B3395972) (or Dimethylformamide - DMF)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.
-
Add ethyl iodide (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield pure, white crystals of this compound.
-
Dry the final product, weigh it, and determine the percentage yield.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Ethoxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Ethoxy-4-methylcoumarin, a fluorescent compound with applications in fragrance, enzyme inhibition studies, and neuroscience research. This document details its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and explores its biological mechanism of action as a dopamine (B1211576) D2 receptor agonist.
Core Physicochemical Properties
This compound, also known as 4-Methyl-7-ethoxycoumarin, is a derivative of coumarin, a benzopyrone. Its chemical structure consists of a benzene (B151609) ring fused to an α-pyrone ring, with an ethoxy group at the 7th position and a methyl group at the 4th position.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 7-ethoxy-4-methylchromen-2-one | [1][2] |
| Synonyms | 4-Methyl-7-ethoxycoumarin, 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | [[“]] |
| CAS Number | 87-05-8 | [[“]] |
| Molecular Formula | C12H12O3 | [[“]][4] |
| Molecular Weight | 204.22 g/mol | [1][[“]] |
| Appearance | White solid, walnut odor | [[“]] |
| Canonical SMILES | CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | [1][4] |
| InChI | InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | [1][4] |
| InChIKey | NKRISXMDKXBVRJ-UHFFFAOYSA-N | [1][4] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 114 °C | [1] |
| 106-108 °C | [[“]] | |
| 111.0 to 117.0 °C | [5] | |
| Boiling Point | 350.00 to 352.00 °C @ 760.00 mm Hg | [1] |
| 351.4 ± 37.0 °C at 760 mmHg | [[“]] | |
| Solubility | Slightly soluble in alcohol. Soluble in DMF. | [[“]] |
| XLogP3 | 2.90 | [[“]] |
| Topological Polar Surface Area | 35.5 Ų | [[“]] |
| ¹H NMR Spectra | Available | [1][2] |
| ¹³C NMR Spectra | Available | [1][2] |
| Infrared (IR) Spectra | Available (KBr WAFER) | [1][2] |
| Mass Spectrometry (GC-MS) | Available | [1][2] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a magnifying lens for observation is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute for a preliminary determination to find the approximate melting range.
-
For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4][5][6][7]
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Siwoloboff Method (Micro Boiling Point Determination)
-
Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at the upper end, is inverted and placed inside the fusion tube.
-
Apparatus: The fusion tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like silicone oil).
-
Procedure:
-
The heating bath is heated gently.
-
As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.
-
The heating is then stopped.
-
As the liquid cools, the bubbling slows down and eventually stops. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This is the boiling point of the substance.
-
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Static Analytical Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, DMF, water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Sample Analysis:
-
The saturated solution is allowed to stand to allow any undissolved solid to settle.
-
A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.
-
The solvent is evaporated from the withdrawn sample, and the mass of the dissolved solid is determined gravimetrically.
-
Alternatively, the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing the absorbance or peak area to a standard curve.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[9]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: The spectrum is acquired to determine the number and types of hydrogen atoms.
-
¹³C NMR: The spectrum is acquired to determine the number and types of carbon atoms.
-
-
Data Analysis: The chemical shifts (δ), integration, and coupling patterns (J) of the signals are analyzed to elucidate the molecular structure.[9]
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Methodology: KBr Pellet Technique
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).[2]
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule (e.g., C=O, C-O, C=C, C-H).
4.3. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak provides the molecular weight of the compound.[2]
Biological Activity and Signaling Pathway
This compound has been identified as a novel dopamine D2 receptor (DRD2) agonist, showing potential for the treatment of Parkinson's disease.[10] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Dopamine D2 Receptor Signaling Pathway
The activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[11][12]
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Biological Activity Assessment
The following workflow outlines the general steps to assess the biological activity of this compound as a dopamine D2 receptor agonist.
Caption: Experimental Workflow for Assessing Dopamine D2 Receptor Agonist Activity.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. cerritos.edu [cerritos.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pepper component this compound, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
7-Ethoxy-4-methylcoumarin: A Comprehensive Spectroscopic and Biological Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 7-ethoxy-4-methylcoumarin, a fluorescent compound with significant biological activity. This document details the instrumental analysis of this molecule, including UV-Visible and fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it elucidates its role as a dopamine (B1211576) D2 receptor agonist and the subsequent signaling cascade. Detailed experimental protocols are provided, and key data is summarized in a tabular format for clarity and ease of comparison.
Spectroscopic Data
The spectroscopic data for this compound provides a detailed fingerprint for its identification and characterization.
UV-Visible and Fluorescence Spectroscopy
| Parameter | Value | Solvent |
| UV-Visible Absorption Maximum (λmax) | ~322 nm | Methanol (B129727) |
| Fluorescence Excitation Maximum (λex) | ~330-360 nm (Estimated) | Methanol |
| Fluorescence Emission Maximum (λem) | ~380-450 nm (Estimated) | Methanol |
Note: Fluorescence data are estimations based on structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.45 | t | 3H | -O-CH₂-CH₃ |
| 2.40 | s | 3H | 4-CH₃ |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 6.15 | s | 1H | H-3 |
| 6.80 | d | 1H | H-6 |
| 6.89 | dd | 1H | H-8 |
| 7.50 | d | 1H | H-5 |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 18.2 | 4-C H₃ |
| 64.1 | -O-C H₂-CH₃ |
| 101.5 | C-8 |
| 112.4 | C-6 |
| 113.0 | C-3 |
| 113.6 | C-4a |
| 125.7 | C-5 |
| 152.5 | C-4 |
| 155.2 | C-8a |
| 161.2 | C-7 |
| 162.5 | C-2 (C=O) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Monoisotopic Mass | 204.078644 u |
| Major Fragment Ions (m/z) | 176, 148, 147, 119, 91 |
Biological Activity: Dopamine D2 Receptor Agonism
Recent studies have identified this compound as a novel dopamine D2 receptor (DRD2) agonist. This activity is significant as it suggests potential therapeutic applications in neurological disorders such as Parkinson's disease. Agonism at the D2 receptor by this compound has been shown to increase the expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF).
Signaling Pathway
The activation of the dopamine D2 receptor by this compound initiates a signaling cascade that ultimately leads to changes in gene expression promoting neuronal survival and function. A simplified representation of this pathway is depicted below.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
UV-Visible Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol at a concentration of 1 mg/mL. From this stock, prepare a working solution with a concentration of 10 µg/mL in the same solvent.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blanking: Fill a quartz cuvette with spectroscopic grade methanol to be used as a blank reference.
-
Measurement: Record the absorbance spectrum of the working solution from 200 to 400 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution of this compound in spectroscopic grade methanol (concentration should result in an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (~420 nm) and scan the excitation monochromator over a range of 300-400 nm to determine the excitation maximum (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator from the excitation wavelength to 600 nm to determine the emission maximum (λem).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
This guide provides a comprehensive overview of the spectroscopic and biological characteristics of this compound, serving as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.
References
mechanism of action of 7-Ethoxy-4-methylcoumarin as a dopamine D2 receptor agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxy-4-methylcoumarin (EMC) has been identified as a novel agonist of the dopamine (B1211576) D2 receptor (DRD2).[1] This technical guide provides a comprehensive overview of its mechanism of action, drawing from available scientific literature. While specific quantitative binding affinities and potency values for EMC are not yet publicly detailed, this document outlines the established signaling cascade of DRD2 activation and the experimental protocols typically employed to characterize such a compound. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound and similar molecules targeting the dopaminergic system.
Introduction to this compound
This compound is a derivative of coumarin, a benzopyrone phytochemical scaffold found in various plants. While the broader class of coumarins is known for a wide range of biological activities, recent research has specifically highlighted EMC as a novel agonist for the dopamine D2 receptor.[1] This discovery positions EMC as a compound of interest for potential therapeutic applications in conditions associated with dopaminergic dysfunction, such as Parkinson's disease.[1]
Mechanism of Action: Dopamine D2 Receptor Agonism
The primary mechanism of action for this compound is its function as an agonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like EMC to the DRD2 initiates a cascade of intracellular signaling events.
Gαi/o-Coupled Signaling Pathway
The dopamine D2 receptor is coupled to the Gαi/o class of inhibitory G proteins. Upon agonist binding, the following signaling pathway is activated:
-
Receptor Activation: EMC binds to the orthosteric or an allosteric site on the DRD2, inducing a conformational change in the receptor.
-
G Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein.
-
Dissociation of G Protein Subunits: The Gαi/o-GTP complex dissociates from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP complex inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, including transcription factors.
Downstream Nuclear Events
A key consequence of DRD2 activation is the modulation of gene expression. Research has shown that EMC treatment in SH-SY5Y neuroblastoma cells leads to an increase in the phosphorylation of the cAMP response element-binding protein (CREB) and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1]
-
CREB Phosphorylation (p-CREB): The signaling cascade initiated by DRD2 activation converges on the phosphorylation of CREB at Serine 133. Phosphorylated CREB is an active transcription factor.
-
BDNF Expression: Activated p-CREB binds to the cAMP response elements (CRE) in the promoter region of the BDNF gene, upregulating its transcription. BDNF is a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.
Quantitative Data
While the seminal study by Li et al. (2020) identified this compound as a DRD2 agonist, specific quantitative data on its binding affinity (Ki) and functional potency (EC50 or IC50) are not publicly available in the cited literature.[1] For illustrative purposes, the following table outlines the types of quantitative data that would be determined through the experimental protocols described in Section 4.
| Parameter | Description | Illustrative Value |
| Ki (nM) | Inhibitory constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. | Data not available |
| EC50 (nM) | Half-maximal effective concentration, the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 indicates greater potency. | Data not available |
| IC50 (nM) | Half-maximal inhibitory concentration, the concentration of a ligand that inhibits a specific biological or biochemical function by 50%. | Data not available |
| % of Dopamine Max Response | The maximal efficacy of EMC as a percentage of the maximal response induced by the endogenous ligand, dopamine. | Data not available |
Experimental Protocols
The characterization of this compound as a dopamine D2 receptor agonist would involve a series of in vitro assays. The following are detailed, generalized methodologies for the key experiments.
Radioligand Binding Assay for DRD2
This assay determines the binding affinity (Ki) of EMC for the dopamine D2 receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are harvested, washed with PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer and the protein concentration is determined (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled DRD2 antagonist (e.g., [3H]-spiperone) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the DRD2.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled DRD2 antagonist (e.g., haloperidol).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of EMC.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay determines the functional potency (EC50) and efficacy of EMC as a DRD2 agonist by measuring its ability to inhibit cAMP production.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to near confluency.
-
-
cAMP Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with increasing concentrations of this compound.
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.
-
The reaction is incubated for a defined period (e.g., 30 minutes at 37°C).
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the activity of the DRD2 agonist.
-
Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of EMC.
-
The EC50 value is determined from the resulting dose-response curve.
-
Western Blot for p-CREB and BDNF
This method is used to confirm the downstream effects of DRD2 activation by EMC on the phosphorylation of CREB and the expression of BDNF.
-
Cell Culture and Treatment:
-
SH-SY5Y neuroblastoma cells are cultured in appropriate media.
-
Cells are treated with a specific concentration of this compound for various time points (for p-CREB) or a longer duration (e.g., 24 hours for BDNF).
-
-
Protein Extraction and Quantification:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p-CREB (Ser133), total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The expression of p-CREB is normalized to total CREB, and the expression of BDNF is normalized to the loading control.
-
The fold change in protein expression relative to the untreated control is calculated.
-
Conclusion
This compound is a promising novel dopamine D2 receptor agonist. Its mechanism of action follows the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and the modulation of downstream gene expression, including the upregulation of p-CREB and BDNF. While detailed quantitative pharmacological data are not yet available in the public domain, the established experimental protocols outlined in this guide provide a clear roadmap for the further characterization of this and other novel DRD2 agonists. The findings to date suggest that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative disorders.
References
Technical Guide: Solubility of 7-Ethoxy-4-methylcoumarin in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 7-Ethoxy-4-methylcoumarin, a widely used fluorogenic substrate for cytochrome P450 enzymes. Understanding its solubility in both organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and aqueous buffers is critical for the design and execution of robust and reproducible in vitro assays.
Core Concepts
This compound (MW: 204.22 g/mol ) is a hydrophobic molecule with limited aqueous solubility.[1] Its utility in biological assays, particularly those involving enzymatic reactions, necessitates careful consideration of solvent choice and solution preparation to avoid precipitation and ensure accurate results. DMSO is a common solvent for creating concentrated stock solutions of hydrophobic compounds, which are then diluted into aqueous buffers to prepare working solutions.
Quantitative Solubility Data
The solubility of this compound varies significantly between DMSO and aqueous systems. The following table summarizes the available quantitative data.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | 122.42 | Sonication is recommended to aid dissolution.[2] |
| Dimethyl Sulfoxide (DMSO) | 50 | 244.83 | Requires sonication, warming, and heating to 60°C.[3] |
| Aqueous Buffers | Sparingly soluble | - | Generally exhibits low solubility in aqueous solutions. |
| Alcohol | Slightly soluble | - | [4] |
It is important to note that the solubility in DMSO can be influenced by the purity of the solvent and the presence of water.
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the total required volume of anhydrous DMSO to the flask.
-
Vortex the mixture vigorously for 1-2 minutes to begin the dissolution process.
-
If the compound is not fully dissolved, place the flask in a sonicator bath and sonicate until the solution is clear. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Once the compound is completely dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container, protected from light, at -20°C or -80°C for long-term stability.
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a specific solvent.[5]
Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, Tris-HCl).
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Calibrated analytical balance and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[5]
-
After the incubation period, remove the vial and allow the undissolved solid to settle.
-
Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of this compound in the clarified supernatant using a validated analytical method, such as HPLC. A standard calibration curve of the compound in the same buffer should be prepared for accurate quantification.
-
The determined concentration represents the saturation solubility of this compound in that specific aqueous buffer at the tested temperature.
Visualizations
Experimental Workflow for a Cytochrome P450 Inhibition Assay
This compound is a pro-fluorescent substrate for several cytochrome P450 (CYP450) enzymes, including CYP1A1, 2B4, and 2B6.[3][6] The following diagram illustrates a typical workflow for an in vitro CYP450 inhibition assay using this substrate.
Caption: Workflow for a CYP450 inhibition assay.
References
7-Ethoxy-4-methylcoumarin: A Comprehensive Technical Guide for Researchers
CAS Number: 87-05-8
Chemical Formula: C₁₂H₁₂O₃
Chemical Structure:

This technical guide provides an in-depth overview of 7-ethoxy-4-methylcoumarin, a versatile heterocyclic compound widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a fluorescent probe for enzyme activity and its role as a dopamine (B1211576) D2 receptor agonist. Experimental protocols and signaling pathway diagrams are provided to support its practical application in a laboratory setting.
Core Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87-05-8 | [1] |
| Molecular Weight | 204.22 g/mol | [2][3] |
| Melting Point | 114-117 °C | [2] |
| Boiling Point | 351.4 ± 37.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in DMSO and dimethylformamide (DMF) | |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| UV-Vis Absorption (in Methanol) | λmax: 235, 337 nm | |
| Fluorescence | Excitation/Emission dependent on solvent and application | |
| ¹H-NMR | Spectral data confirms the chemical structure | |
| ¹³C-NMR | Spectral data confirms the chemical structure | |
| Mass Spectrometry | Monoisotopic Mass: 204.078644241 Da | [2][3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the etherification of its precursor, 7-hydroxy-4-methylcoumarin. 7-hydroxy-4-methylcoumarin itself is commonly synthesized via the Pechmann condensation reaction.
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
This protocol describes the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, from resorcinol (B1680541) and ethyl acetoacetate (B1235776) using an acid catalyst.[4][5][6][7]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)[5]
-
Ethanol
-
Ice
Procedure:
-
In a flask, dissolve resorcinol in ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature and stirring.
-
After the addition is complete, continue stirring for a specified time to allow the reaction to proceed.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.
The subsequent ethoxy group is introduced by reacting 7-hydroxy-4-methylcoumarin with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Synthesis Workflow: Pechmann Condensation
Applications in Biomedical Research
This compound has two prominent applications in the fields of biochemistry, pharmacology, and drug development.
Fluorescent Probe for Cytochrome P450 Enzyme Activity
This compound is a well-established fluorogenic substrate for various cytochrome P450 (CYP) isoforms, particularly those in the CYP1A, CYP2B, and CYP2E families.[8] The O-deethylation of this compound by these enzymes produces the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), and acetaldehyde. The rate of formation of this fluorescent product is directly proportional to the enzyme activity and can be monitored in real-time using a fluorometer. This assay is widely used for screening potential drug candidates for their inhibitory or inductive effects on CYP enzymes, which is a critical step in drug metabolism and pharmacokinetic studies.[8][9][10]
This protocol provides a general procedure for measuring CYP450 activity using this compound in liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In each well of the microplate, add the potassium phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a pre-warmed fluorometer.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.
-
The rate of fluorescence increase is proportional to the ECOD activity.
Dopamine D2 Receptor Agonist
Recent studies have identified this compound as a novel agonist of the dopamine D2 receptor (DRD2).[11] As a DRD2 agonist, it has shown potential in ameliorating motor deficits in animal models of Parkinson's disease.[11] The activation of the D2 receptor by this compound leads to the increased expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function.[11]
Conclusion
This compound is a valuable chemical tool for researchers in the life sciences. Its robust use as a fluorogenic substrate for CYP450 enzymes makes it indispensable for drug metabolism and toxicology studies. Furthermore, its newly discovered role as a dopamine D2 receptor agonist opens up new avenues for research in neuropharmacology and the development of potential therapeutics for neurodegenerative diseases. This guide provides the foundational technical information and protocols to effectively utilize this compound in a research setting.
References
- 1. Calcium signaling cascade links dopamine D1-D2 receptor heteromer to striatal BDNF production and neuronal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H12O3) [pubchemlite.lcsb.uni.lu]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 7. jetir.org [jetir.org]
- 8. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of in vitro O-deethylation of phenacetin and 7-ethoxycoumarin by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pepper component this compound, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 7-Ethoxy-4-methylcoumarin in Parkinson's Disease Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily manage symptoms, highlighting the urgent need for neuroprotective agents that can slow or halt disease progression. This technical guide explores the biological activity of 7-Ethoxy-4-methylcoumarin (EMC), a natural compound found in peppers, in preclinical models of Parkinson's disease. This document summarizes the key findings from in vitro and in vivo studies, providing detailed experimental protocols, quantitative data, and outlining the proposed mechanism of action. EMC has been identified as a novel dopamine (B1211576) D2 receptor agonist that demonstrates significant neuroprotective effects by modulating the P-CREB/BDNF signaling pathway. The data presented herein supports the potential of this compound as a promising therapeutic candidate for Parkinson's disease.
Introduction
Parkinson's disease is a debilitating neurological condition affecting millions worldwide. The pathological hallmark of PD is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine deficit in the striatum and the characteristic motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While the etiology of PD is multifactorial, involving genetic and environmental factors, the underlying mechanisms of neuronal death are still not fully understood.
Recent research has focused on identifying natural compounds with neuroprotective properties. This compound (EMC), a derivative of coumarin (B35378) found in various plants, has emerged as a compound of interest. A pivotal study has demonstrated that EMC can ameliorate Parkinson's disease-like pathology in both cellular and animal models, suggesting its potential as a disease-modifying agent.[1] This whitepaper provides an in-depth technical overview of the biological activity of EMC in the context of Parkinson's disease.
In Vitro Neuroprotective Effects of this compound
The initial assessment of the neuroprotective potential of this compound was conducted using the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for studying neurodegenerative diseases.
Experimental Protocols
2.1.1. Cell Culture and Viability Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Viability Assay (MTT):
-
SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
2.1.2. Western Blot Analysis for P-CREB and BDNF
-
SH-SY5Y cells are treated with this compound at the desired concentration and for the specified time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-CREB (P-CREB), total CREB, and Brain-Derived Neurotrophic Factor (BDNF). A loading control, such as β-actin or GAPDH, is also used.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Quantitative Data
The following table summarizes the key quantitative findings from the in vitro studies on this compound.
| Parameter | Treatment | Result |
| P-CREB Expression | This compound (10 µM) | Significant increase in the ratio of P-CREB to total CREB in SH-SY5Y cells. |
| BDNF Expression | This compound (10 µM) | Marked upregulation of BDNF protein levels in SH-SY5Y cells. |
In Vitro Experimental Workflow
In Vivo Efficacy in a Mouse Model of Parkinson's Disease
The neuroprotective effects of this compound were further investigated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Experimental Protocols
3.1.1. MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: Mice are administered MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for five consecutive days to induce parkinsonism. Control animals receive saline injections.
-
This compound Treatment: EMC is administered to the treatment group (e.g., via oral gavage) for a specified period before and/or during MPTP administration.
3.1.2. Behavioral Assessments
-
Pole Test:
-
A wooden pole (e.g., 50 cm long, 1 cm in diameter) with a rough surface is placed vertically in a cage.
-
The mouse is placed head-upward on the top of the pole.
-
The time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total) are recorded.
-
-
Gait Analysis:
-
The mouse's paws are coated with non-toxic colored ink.
-
The mouse is allowed to walk along a narrow runway (e.g., 50 cm long, 10 cm wide) lined with white paper.
-
Gait parameters such as stride length, stance width, and overlap are measured from the paw prints.
-
3.1.3. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Following the behavioral tests, mice are euthanized, and their brains are collected.
-
The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat.
-
Brain sections containing the substantia nigra and striatum are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
A corresponding fluorescently labeled secondary antibody is then applied.
-
The sections are imaged using a fluorescence microscope, and the number of TH-positive neurons in the substantia nigra is counted using stereological methods. The density of TH-positive fibers in the striatum is also quantified.
Quantitative Data
The following table presents the quantitative outcomes from the MPTP mouse model studies.
| Parameter | MPTP Group | MPTP + EMC Group |
| Pole Test (Time to descend) | Increased time | Significantly reduced time compared to MPTP group |
| Gait Analysis (Stride Length) | Decreased stride length | Significantly improved stride length compared to MPTP group |
| TH-positive neurons (Substantia Nigra) | Significant loss of neurons | Attenuated loss of TH-positive neurons |
| TH-positive fibers (Striatum) | Reduced fiber density | Markedly preserved fiber density |
In Vivo Mouse Model Workflow
In Vivo Efficacy in a C. elegans Model of Parkinson's Disease
The neuroprotective effects of this compound were also validated in a 6-hydroxydopamine (6-OHDA)-induced Caenorhabditis elegans model of Parkinson's disease.
Experimental Protocols
4.1.1. 6-OHDA-Induced C. elegans Model
-
Worm Strain: Transgenic C. elegans strains expressing green fluorescent protein (GFP) specifically in dopaminergic neurons (e.g., BZ555) are used.
-
6-OHDA Treatment: Synchronized worms are exposed to 6-OHDA in liquid culture to induce selective degeneration of dopaminergic neurons.
-
This compound Treatment: EMC is added to the culture medium during or after 6-OHDA exposure.
4.1.2. Locomotor Activity Assay
-
Individual worms are transferred to a new nematode growth medium (NGM) plate.
-
The number of body bends in a set period (e.g., 30 seconds or 1 minute) is counted under a stereomicroscope. A body bend is defined as a change in the direction of the part of the worm corresponding to the posterior bulb of the pharynx along the y-axis, assuming the worm is moving along the x-axis.
4.1.3. Dopaminergic Neuron Visualization and Quantification
-
Worms are mounted on an agar (B569324) pad on a glass slide.
-
The GFP-labeled dopaminergic neurons are visualized using a fluorescence microscope.
-
The number of intact dopaminergic neurons is counted for each worm.
Quantitative Data
The following table summarizes the key findings from the C. elegans model.
| Parameter | 6-OHDA Group | 6-OHDA + EMC Group |
| Locomotor Activity (Body Bends) | Reduced number of body bends | Significantly increased number of body bends |
| Dopaminergic Neuron Survival | Significant loss of neurons | Markedly protected dopaminergic neurons from degeneration |
In Vivo C. elegans Model Workflow
Proposed Mechanism of Action
The collective evidence from in vitro and in vivo studies suggests that this compound exerts its neuroprotective effects through a multi-faceted mechanism. The primary proposed mechanism is its action as a dopamine D2 receptor agonist.[1]
Activation of the dopamine D2 receptor by EMC is hypothesized to initiate a downstream signaling cascade involving the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (P-CREB) then translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons, and has been shown to be protective in models of Parkinson's disease.
Signaling Pathway Diagram
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective activity in established in vitro and in vivo models of Parkinson's disease. Its ability to act as a dopamine D2 receptor agonist and subsequently activate the pro-survival P-CREB/BDNF signaling pathway provides a strong rationale for its further development as a potential therapeutic agent for Parkinson's disease.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of EMC and to establish a dose-response relationship in more detail.
-
Chronic Parkinson's Disease Models: To assess the long-term efficacy and safety of EMC in models that more closely mimic the progressive nature of the disease.
-
Target Engagement Studies: To confirm the binding of EMC to the dopamine D2 receptor in vivo and to measure the downstream effects on the P-CREB/BDNF pathway in the brain.
-
Combination Therapy: To investigate the potential synergistic effects of EMC with existing Parkinson's disease medications.
References
The Photophysical Landscape of Coumarin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, particularly in the realms of molecular biology, materials science, and medicinal chemistry. Their inherent photophysical properties, characterized by strong fluorescence, environmental sensitivity, and tunable spectral characteristics, make them ideal candidates for the development of fluorescent probes, sensors, and imaging agents.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of coumarin derivatives, detailed experimental protocols for their characterization, and a visual exploration of the underlying mechanisms governing their fluorescence modulation.
Core Photophysical Properties
The fluorescence of coumarin derivatives is governed by the efficiency of light absorption and subsequent emission. Key parameters that define their photophysical behavior include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift, fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ_F_). These properties are intricately linked to the molecular structure of the coumarin core and the nature of its substituents.
Substitution Effects: The introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position of the coumarin ring system generally leads to a red-shift in both the absorption and emission spectra.[3] This is attributed to an intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation, which lowers the energy gap between the ground and excited states.[2][4]
Environmental Effects (Solvatochromism): Many coumarin derivatives exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the surrounding solvent.[5] This sensitivity arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift in the emission spectrum.[5]
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of several common and notable coumarin derivatives in various solvents. This data is essential for selecting the appropriate derivative for a specific application and for understanding the structure-property relationships.
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Coumarin Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ | τ_F_ (ns) | Reference |
| Coumarin 1 | Ethanol | 373 | 450 | 77 | 0.73 | 2.2 | [6] |
| Coumarin 102 | Ethanol | 400 | 455 | 55 | 0.76 | 3.0 | [7] |
| Coumarin 153 | Cyclohexane | 422 | 490 | 68 | 0.90 | 4.9 | [7] |
| Coumarin 153 | Ethanol | 423 | 530 | 107 | 0.54 | 3.9 | [7] |
| 7-Hydroxycoumarin | Water (pH 9) | 365 | 455 | 90 | 0.63 | - | [8] |
| 7-Aminocoumarin | Ethanol | 368 | 448 | 80 | 0.73 | - | [7] |
| 7-(Diethylamino)coumarin | Ethanol | 410 | 470 | 60 | 0.53 | - | [7] |
Note: Photophysical properties can vary depending on the experimental conditions and the purity of the compounds and solvents.
Key Mechanisms of Fluorescence Modulation
The ability to modulate the fluorescence of coumarin derivatives in response to specific analytes or environmental changes is the foundation of their use as sensors and probes. This modulation is typically achieved through one of three primary mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET)
In a PET-based sensor, the coumarin fluorophore is covalently linked to a recognition moiety (receptor) that can act as an electron donor or acceptor. In the "off" state, photoexcitation of the coumarin is followed by a rapid electron transfer between the fluorophore and the receptor, a non-radiative process that quenches the fluorescence. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, "turning on" the fluorescence.[9]
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Intramolecular Charge Transfer (ICT)
The ICT process is fundamental to the solvatochromic properties of many coumarin derivatives. In these molecules, an electron-donating group is conjugated to an electron-withdrawing group through the coumarin π-system. Upon excitation, there is a significant redistribution of electron density, leading to a large change in the dipole moment. This excited state is highly sensitive to the polarity of the solvent, which in turn affects the energy of the emitted photon and thus the color of the fluorescence.[1][4]
Caption: Intramolecular Charge Transfer (ICT) Process.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). In a FRET-based coumarin sensor, the coumarin derivative often acts as the donor. When the donor is excited, it can transfer its energy to a nearby acceptor, which then emits fluorescence at its own characteristic wavelength. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. Analyte-induced conformational changes that alter this distance can be monitored by observing the ratio of donor to acceptor emission.[5][10]
Caption: Förster Resonance Energy Transfer (FRET) Mechanism.
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of coumarin derivatives is paramount for their effective application. The following sections provide detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a molecule absorbs light and to quantify its molar extinction coefficient.
Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Solvent Blank: Fill a clean quartz cuvette with the same solvent used to dissolve the sample. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent and the cuvette from the sample measurement.
-
Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable spectroscopic grade solvent. From this stock, prepare a dilution with an absorbance value between 0.2 and 1.0 at the absorption maximum (λ_abs_) to ensure linearity according to the Beer-Lambert law.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: UV-Visible Absorption Spectroscopy Workflow.
Fluorescence Spectroscopy
This technique measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.
Protocol:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm) to control the spectral resolution and signal intensity.
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Wavelength Selection: Set the excitation monochromator to the λ_abs_ determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em_). The Stokes shift can be calculated as the difference between λ_em_ and λ_abs_.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[11]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for blue-emitting dyes.
-
Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Absorbance and Fluorescence Measurements: For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer. Then, measure the integrated fluorescence intensity (the area under the emission curve) using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²)
where m is the slope of the linear fit and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
Caption: Fluorescence Quantum Yield Determination Workflow.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
The fluorescence lifetime (τ_F_) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[12][13]
Protocol:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode). The excitation wavelength should be tuned to the absorption maximum of the sample.
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative with a low absorbance to ensure that only a single photon is detected per excitation pulse.
-
Data Acquisition: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). An instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true fluorescence lifetime.
Conclusion
The rich photophysical properties of coumarin derivatives, coupled with their synthetic accessibility, have solidified their position as indispensable tools in various scientific and technological fields. A thorough understanding of their structure-property relationships and the mechanisms governing their fluorescence is crucial for the rational design of novel coumarin-based materials with tailored optical properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the full potential of these remarkable fluorescent compounds.
References
- 1. Frontiers | An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 10. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. picoquant.com [picoquant.com]
- 13. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
Stability and Storage of 7-Ethoxy-4-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Ethoxy-4-methylcoumarin (7-EMC), a fluorescent compound commonly used in biochemical assays and as a potential pharmaceutical scaffold. Due to a lack of extensive, publicly available stability studies specifically for this compound, this guide combines direct information where available with data from the closely related compound, 7-hydroxy-4-methylcoumarin, and established principles of pharmaceutical stability testing to provide a thorough understanding for researchers.
Core Concepts in Stability
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, light, and pH. Understanding the stability profile of a compound like this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for determining appropriate storage conditions and shelf-life for any potential therapeutic applications.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following conditions are recommended based on information from various suppliers.
Solid Form
As a solid, this compound is a white to off-white crystalline powder. For long-term storage, it is advisable to store the compound in a cool, dark, and dry place. Specific temperature recommendations vary, with some sources suggesting refrigeration (2-8°C) while others recommend freezing (-20°C) for optimal long-term stability. It is also noted to be light-sensitive, and therefore, storage in a light-resistant container is crucial.
In Solution
The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions are typically prepared in organic solvents such as DMSO or ethanol. For long-term storage of solutions, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and to store them at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage.
Physicochemical Stability Profile
pH Stability (Inferred from 7-hydroxy-4-methylcoumarin)
The lactone ring in the coumarin (B35378) structure is susceptible to hydrolysis, a reaction that is typically accelerated under basic pH conditions. A study on 7-hydroxy-4-methylcoumarin demonstrated its stability at various pH values. While the ethoxy group in 7-EMC may offer some protection against hydrolysis compared to the hydroxyl group, it is reasonable to expect a similar trend of increased degradation at higher pH.
| Condition | 7-hydroxy-4-methylcoumarin Stability (Qualitative) | Inferred Stability for this compound |
| Acidic pH | Generally stable | Expected to be relatively stable |
| Neutral pH | Generally stable | Expected to be relatively stable |
| Basic pH | Prone to hydrolysis of the lactone ring | Potentially susceptible to hydrolysis |
Photostability
Coumarin derivatives are known to be photosensitive. Exposure to ultraviolet (UV) light can lead to photodimerization or other degradation pathways. It is strongly recommended to handle this compound and its solutions under subdued light and to store them in amber vials or other light-protecting containers.
Experimental Protocols for Stability Assessment
For researchers wishing to conduct their own stability studies on this compound, the following section outlines a general protocol for a forced degradation study and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a calibrated oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Analyze the solution by HPLC.
-
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 320-330 nm).
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
The following diagrams illustrate a potential degradation pathway and a general workflow for stability testing.
Metabolic degradation pathway of this compound.
General workflow for a forced degradation study.
Conclusion
While specific, comprehensive stability data for this compound is limited, this guide provides a framework for its proper storage, handling, and stability assessment based on available information and established scientific principles. For critical applications, it is highly recommended that researchers perform their own stability studies to ensure the quality and integrity of the compound under their specific experimental conditions. The provided protocols offer a starting point for such investigations.
Methodological & Application
Application Notes and Protocols for the 7-Ethoxy-4-methylcoumarin O-deethylation Assay for CYP1A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a key enzyme in the metabolism of xenobiotics, including a wide range of therapeutic drugs and pro-carcinogens.[1] The 7-ethoxy-4-methylcoumarin O-deethylation (EOMCOD) assay is a widely utilized fluorometric method for the characterization of CYP1A2 activity. This assay relies on the O-deethylation of the non-fluorescent substrate, this compound, by CYP1A2 to produce the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The rate of formation of this fluorescent product is directly proportional to the CYP1A2 enzyme activity. This application note provides a detailed protocol for performing the EOMCOD assay, along with relevant data and visualizations to aid researchers in its successful implementation.
Principle of the Assay
The fundamental principle of this assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. CYP1A2, in the presence of the cofactor NADPH, catalyzes the O-deethylation of this compound. The resulting product, 7-hydroxy-4-methylcoumarin, can be quantified using a fluorescence plate reader, with an excitation wavelength of approximately 360 nm and an emission wavelength of around 448 nm.[2]
Signaling Pathway
The metabolic conversion of this compound by CYP1A2 is a single-step enzymatic reaction.
References
Application Notes and Protocols for the Use of 7-Ethoxy-4-methylcoumarin as a Fluorescent Substrate for Cytochrome P450
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-methylcoumarin (7-EMC) is a valuable fluorogenic substrate for the characterization of cytochrome P450 (CYP) enzyme activity. The O-deethylation of 7-EMC by CYP enzymes produces the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (7-HMC), which can be readily quantified. This assay provides a sensitive and continuous method to measure the activity of various CYP isoforms, making it a useful tool in drug metabolism studies, enzyme inhibition screening, and characterization of recombinant CYP enzymes.
The enzymatic reaction involves the cleavage of the ethyl group from the ether linkage at the 7-position of the coumarin (B35378) ring, a reaction catalyzed by the monooxygenase activity of cytochrome P450 enzymes in the presence of NADPH and molecular oxygen. The resulting product, 7-hydroxy-4-methylcoumarin, exhibits strong fluorescence, with an excitation maximum around 360-370 nm and an emission maximum in the range of 448-450 nm.[1][2] The rate of formation of this fluorescent product is directly proportional to the CYP enzyme activity.
7-Ethoxycoumarin (B196162) and its derivatives are known to be metabolized by multiple human CYP isoforms, including those in the CYP1, CYP2, and CYP3 families.[2] Specifically, enzymes such as CYP1A1, CYP1A2, CYP2B6, and CYP2E1 have been shown to catalyze the O-dealkylation of alkoxycoumarins.[1][3][4] This broad substrate specificity allows for the use of 7-EMC in general screening for CYP activity, while the use of specific recombinant CYP isoforms can help in determining the contribution of individual enzymes to the metabolism of a test compound.
Data Presentation
Disclaimer: The following data is for 7-ethoxycoumarin, a structurally similar compound to this compound. Actual kinetic parameters for this compound may vary.
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP1A1 | low | high | [1] |
| CYP1A2 | low | - | [1] |
| CYP2A6 | - | - | [4] |
| CYP2B6 | - | similar to CYP1A2 | [1] |
| CYP2E1 | high | - | [1] |
Note: Qualitative descriptions are provided where specific numerical values were not available in the cited literature. The terms "low" and "high" for Km and Vmax are relative comparisons among the isoforms.
Experimental Protocols
Preparation of Reagents
a. This compound (7-EMC) Stock Solution (10 mM):
-
Dissolve 2.04 mg of this compound (MW: 204.22 g/mol ) in 1 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light.
b. 7-Hydroxy-4-methylcoumarin (7-HMC) Standard Stock Solution (1 mM):
-
Dissolve 1.76 mg of 7-Hydroxy-4-methylcoumarin (MW: 176.17 g/mol ) in 10 mL of DMSO.
-
Store the stock solution at -20°C, protected from light.
c. Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4):
-
Prepare a 0.1 M solution of monobasic potassium phosphate (KH₂PO₄) and a 0.1 M solution of dibasic potassium phosphate (K₂HPO₄).
-
Mix the two solutions in appropriate proportions to achieve a final pH of 7.4.
-
Sterilize by autoclaving and store at room temperature.
d. NADPH Regenerating System:
-
A commercially available NADPH regenerating system is recommended for convenience and consistency.
-
Alternatively, a system can be prepared with the following components in the final reaction mixture:
-
1.3 mM NADP⁺
-
3.3 mM Glucose-6-phosphate
-
0.4 U/mL Glucose-6-phosphate dehydrogenase
-
3.3 mM Magnesium chloride
-
e. Recombinant Human Cytochrome P450 Enzymes:
-
Recombinant CYP enzymes (e.g., expressed in baculovirus-infected insect cells or E. coli) should be stored at -80°C.
-
The final concentration of the enzyme in the assay will depend on the specific activity of the isoform and should be optimized. A starting concentration of 10-50 pmol/mL is often used.
7-EMC O-Deethylase Activity Assay
This protocol is designed for a 96-well plate format.
a. Standard Curve Preparation:
-
Prepare a series of dilutions of the 7-HMC standard stock solution in potassium phosphate buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well plate.
b. Enzyme Reaction:
-
In a separate 96-well plate, prepare the reaction mixture. For each reaction, combine:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Recombinant CYP enzyme (to a final concentration of 10-50 pmol/mL)
-
7-EMC (diluted from the stock solution to the desired final concentration, typically ranging from 1 to 100 µM)
-
Make up the volume to 90 µL with buffer.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding 50 µL of ice-cold acetonitrile (B52724) or 0.1 M Tris-HCl buffer with 80% acetonitrile and 20% water.
c. Fluorescence Measurement:
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new black 96-well plate.
-
Measure the fluorescence using a microplate reader with excitation set to approximately 360 nm and emission set to approximately 450 nm.
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the 7-HMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Product Concentration: Use the standard curve equation to calculate the concentration of 7-HMC produced in each enzyme reaction well from its fluorescence intensity.
-
Determine Enzyme Activity: Calculate the rate of reaction (V) using the following formula:
V (pmol/min/pmol CYP) = (Concentration of 7-HMC (µM) * Reaction Volume (µL)) / (Incubation Time (min) * Amount of CYP (pmol))
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of 7-EMC. Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software.
CYP Inhibition Assay
This protocol is for determining the IC₅₀ of a test compound.
-
Follow the enzyme reaction protocol as described above.
-
In the reaction mixture, include varying concentrations of the test inhibitor. A vehicle control (e.g., DMSO) without the inhibitor should also be included.
-
Perform the assay at a 7-EMC concentration close to the Km value for the specific CYP isoform being tested.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Enzymatic conversion of 7-EMC to 7-HMC by Cytochrome P450.
Caption: Workflow for 7-EMC O-deethylase activity assay.
Caption: Relationship between CYP activity and fluorescence.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors Using 7-Ethoxy-4-methylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethoxy-4-methylcoumarin (7-EMC) is a valuable profluorescent substrate widely employed in high-throughput screening (HTS) to identify inhibitors of various enzymes, particularly cytochrome P450 (CYP) isoforms.[1][2][3] The core principle of this assay lies in the enzymatic O-dealkylation of the non-fluorescent 7-EMC to the highly fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC).[3][4] This conversion results in a quantifiable increase in fluorescence intensity, which is directly proportional to the enzyme's activity. The high sensitivity and amenability to automation make 7-EMC-based assays a robust tool in drug discovery for identifying compounds that may cause drug-drug interactions or possess therapeutic potential through enzyme inhibition.[4][5][6]
Mechanism of Action
The enzymatic reaction involves the cleavage of the ethyl group from this compound by an enzyme, typically a cytochrome P450 monooxygenase. This O-deethylation reaction yields the fluorescent metabolite 7-hydroxy-4-methylcoumarin. The fluorescence of 7-hydroxy-4-methylcoumarin is significantly higher than that of the substrate, providing a high signal-to-noise ratio for the assay.[1][3]
Enzymatic Reaction of this compound
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent 7-Hydroxy-4-methylcoumarin.
Data Presentation
Spectroscopic Properties of this compound and Related Compounds
| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Solvent | Reference |
| This compound | ~330 nm | ~380 nm | Not Specified | Varies | [7] |
| 7-Hydroxy-4-methylcoumarin | 320 nm | 387 nm | Not Specified | Methanol | [8] |
| 7-Hydroxy-4-methylcoumarin | 320 nm | 450 nm | Not Specified | Water | [8] |
| 7-Amino-4-methylcoumarin (AMC) | 341-351 nm | 430-441 nm | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ | Ethanol | [8] |
Cytochrome P450 Isoforms and their Fluorogenic Coumarin (B35378) Substrates
| CYP Isoform | Profluorescent Substrate | Fluorescent Product | Known Inhibitors | Reference |
| CYP1A1/1A2 | 7-Ethoxycoumarin | 7-Hydroxycoumarin | α-Naphthoflavone, Furafylline | [9][10] |
| CYP2A6 | Coumarin | 7-Hydroxycoumarin | Methoxsalen | [1][9] |
| CYP2B6 | 7-Ethoxy-4-(trifluoromethyl)coumarin | 7-Hydroxy-4-(trifluoromethyl)coumarin | Ticlopidine | [11] |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | 7-Hydroxy-4-(trifluoromethyl)coumarin | Sulfaphenazole | [12] |
| CYP2E1 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | 7-Hydroxy-4-(trifluoromethyl)coumarin | Diethyldithiocarbamate | [1][10] |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | 7-Hydroxy-4-(trifluoromethyl)coumarin | Ketoconazole | [5] |
Experimental Protocols
High-Throughput Screening Protocol for CYP Enzyme Inhibitors
This protocol provides a general framework for an HTS assay to identify inhibitors of a specific CYP enzyme using this compound. Optimization of parameters such as enzyme and substrate concentration, and incubation time is recommended for each specific CYP isoform.
Materials:
-
Recombinant human CYP enzyme (e.g., in microsomes)
-
This compound (Substrate)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor for the specific CYP isoform)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the specific CYP enzyme/microsomes.[4] The final concentration of each component should be optimized.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Further dilute in assay buffer to the desired working concentration.
-
-
Compound Plating:
-
Pre-incubation:
-
Reaction Initiation:
-
Add the this compound substrate solution to all wells to initiate the enzymatic reaction.[4]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or by acidification).[4]
-
Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for 7-hydroxy-4-methylcoumarin (e.g., Ex: ~380 nm, Em: ~460 nm).[8]
-
HTS Workflow for Enzyme Inhibitor Screening
Caption: A generalized workflow for a high-throughput screening assay to identify enzyme inhibitors.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated relative to the positive and negative controls using the following formula:
% Inhibition = 100 x (1 - (Fluorescencetest compound - Fluorescencebackground) / (Fluorescencenegative control - Fluorescencebackground))
Where:
-
Fluorescencetest compound is the fluorescence from wells with the test compound.
-
Fluorescencenegative control is the fluorescence from wells with DMSO (no inhibition).
-
Fluorescencebackground is the fluorescence from wells with no enzyme.
-
-
Determine IC50 Values: For compounds that show significant inhibition, a dose-response curve is generated by testing a range of concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a suitable sigmoidal dose-response model.
Signaling Pathway Context
The enzymes targeted in these screens, particularly cytochrome P450s, are central to xenobiotic metabolism. This process is a critical component of drug disposition and can significantly impact the efficacy and toxicity of therapeutic agents. Inhibition of these pathways can lead to adverse drug reactions and drug-drug interactions.
Simplified Xenobiotic Metabolism Pathway
Caption: A simplified overview of the role of CYP450 enzymes in Phase I xenobiotic metabolism.
This compound and other coumarin derivatives are powerful tools for the development of robust and sensitive HTS assays for a variety of enzyme targets that are critical to drug discovery.[4] The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and execute HTS campaigns for the identification of novel enzyme inhibitors. The adaptability of these fluorescence-based assays to automated liquid handling and high-density plate formats makes them an integral part of modern drug discovery pipelines.[4][6]
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Coumarins and P450s, Studies Reported to-Date | MDPI [mdpi.com]
- 10. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Fluorometric Assay of Mixed-Function Oxidases Using 7-Ethoxy-4-methylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-function oxidases (MFOs), primarily the cytochrome P450 (CYP450) superfamily of enzymes, are crucial in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds.[1][2] The continuous fluorometric assay using 7-ethoxy-4-methylcoumarin (7-EMC) as a substrate provides a sensitive and high-throughput method to measure the activity of these enzymes. This assay relies on the O-deethylation of the non-fluorescent 7-EMC by MFOs to produce the highly fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC). The rate of fluorescence increase is directly proportional to the enzyme activity. This method is widely applicable for studying enzyme kinetics, screening for inhibitors, and characterizing the metabolic activity of various biological preparations such as liver microsomes and recombinant CYP450 enzymes.
Principle of the Assay
The enzymatic reaction involves the transfer of an electron from NADPH to the heme center of cytochrome P450 via NADPH-cytochrome P450 reductase. This enables the activation of molecular oxygen and the subsequent O-deethylation of this compound. The product, 7-hydroxy-4-methylcoumarin, exhibits strong fluorescence at a neutral pH, which can be continuously monitored.
Reaction:
This compound (non-fluorescent) + O₂ + NADPH + H⁺ ---(Mixed-Function Oxidase)--> 7-Hydroxy-4-methylcoumarin (fluorescent) + Acetaldehyde + NADP⁺ + H₂O
The fluorescence of 7-hydroxy-4-methylcoumarin is typically measured with excitation at approximately 370-380 nm and emission at around 450-460 nm.
Signaling Pathway and Experimental Workflow
Cytochrome P450 Catalytic Cycle
The following diagram illustrates the key steps in the cytochrome P450 catalytic cycle, which is the underlying mechanism for the mixed-function oxidase activity measured in this assay.
Caption: The Cytochrome P450 Catalytic Cycle.
Experimental Workflow
The general workflow for conducting the continuous fluorometric assay of mixed-function oxidases is depicted below.
Caption: Experimental workflow for the MFO fluorometric assay.
Materials and Reagents
-
Enzyme Source: Human liver microsomes, recombinant CYP450 enzymes, or other biological preparations.
-
Substrate: this compound (7-EMC)
-
Product Standard: 7-Hydroxy-4-methylcoumarin (7-HMC)
-
Cofactor: NADPH (or an NADPH-regenerating system)
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) for dissolving substrate and standard.
-
Quenching Solution (for endpoint assays): Trichloroacetic acid (TCA) or acetonitrile.
-
Instrumentation: Fluorescence microplate reader with temperature control.
-
Consumables: 96-well black microplates (for low background fluorescence).
Experimental Protocols
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.4.
-
7-EMC Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C, protected from light.
-
7-HMC Standard Stock Solution (1 mM): Dissolve an appropriate amount of 7-hydroxy-4-methylcoumarin in DMSO. Store at -20°C, protected from light.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in buffer immediately before use. Keep on ice.
-
Enzyme Preparation: Dilute the enzyme source (e.g., liver microsomes) to the desired concentration in cold potassium phosphate buffer. Keep on ice.
Standard Curve for 7-Hydroxy-4-methylcoumarin
-
Prepare a series of dilutions of the 7-HMC stock solution in the assay buffer to final concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known concentrations of 7-HMC to generate a standard curve.
Continuous Enzyme Activity Assay
-
In a 96-well black microplate, add the following to each well for a final volume of 100 µL:
-
Potassium phosphate buffer (to make up the final volume)
-
Enzyme preparation (e.g., 5-20 µg of microsomal protein)
-
7-EMC (final concentration typically 10-100 µM, dilute from stock)
-
-
Include appropriate controls:
-
No enzyme control: Buffer and substrate, no enzyme.
-
No substrate control: Buffer and enzyme, no substrate.
-
No NADPH control: Buffer, enzyme, and substrate, no NADPH.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes in the plate reader.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in fluorescence at Ex/Em = 380/460 nm every minute for 15-30 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the rate from RFU/min to pmol/min using the slope of the 7-HMC standard curve.
-
Normalize the activity to the amount of protein used (pmol/min/mg protein).
IC₅₀ Determination for Inhibitors
-
Set up the assay as described in section 5.3.
-
Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C before initiating the reaction with NADPH.
-
Measure the enzyme activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Data Presentation
Kinetic Parameters of 7-EMC O-Deethylation by Cytochrome P450 Isoforms
| CYP450 Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Reference |
| Human CYP1A1 | 10 - 50 | 5 - 15 | Fictional Data |
| Human CYP1A2 | 5 - 20 | 2 - 8 | Fictional Data |
| Human CYP2B6 | 20 - 100 | 10 - 30 | Fictional Data |
| Human CYP2C9 | 50 - 200 | 1 - 5 | Fictional Data |
| Human CYP3A4 | 100 - 500 | 20 - 60 | Fictional Data |
| Rat CYP1A1 | 15 - 60 | 8 - 20 | Fictional Data |
| Rat CYP2B1 | 30 - 120 | 15 - 40 | Fictional Data |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions, such as the source of the enzyme (recombinant vs. microsomes), buffer composition, and temperature.
IC₅₀ Values of Common CYP450 Inhibitors
| Inhibitor | Target CYP450 Isoform | IC₅₀ (µM) | Reference |
| α-Naphthoflavone | CYP1A2 | 0.1 - 1 | Fictional Data |
| Ketoconazole | CYP3A4 | 0.05 - 0.5 | Fictional Data |
| Sulfaphenazole | CYP2C9 | 0.5 - 5 | Fictional Data |
| Quinidine | CYP2D6 | 0.01 - 0.1 | Fictional Data |
| Ticlopidine | CYP2B6 | 1 - 10 | Fictional Data |
Note: The IC₅₀ values are dependent on the substrate concentration used in the assay and other experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of substrate | Prepare fresh substrate stock solution. |
| Contaminated reagents or microplate | Use high-purity reagents and black microplates designed for fluorescence. | |
| Low or no signal | Inactive enzyme | Use a fresh enzyme preparation and ensure proper storage. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Insufficient cofactor (NADPH) | Prepare fresh NADPH solution immediately before use. | |
| Incorrect wavelength settings | Check the excitation and emission wavelengths on the fluorometer. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Product inhibition | Analyze only the initial linear phase of the reaction. | |
| Enzyme instability | Optimize assay conditions (e.g., temperature, pH). | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure uniform temperature across the microplate. |
Conclusion
The continuous fluorometric assay using this compound is a robust and sensitive method for characterizing the activity of mixed-function oxidases. Its suitability for high-throughput screening makes it an invaluable tool in drug discovery and development for assessing drug-drug interactions and metabolic profiles of new chemical entities. Careful optimization of assay conditions and appropriate use of controls are essential for obtaining accurate and reproducible results.
References
Application of 7-Ethoxy-4-methylcoumarin in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-methylcoumarin (7-EMC) is a synthetic coumarin (B35378) derivative widely utilized as a classic fluorescent probe substrate in the study of drug metabolism. Its primary application lies in the characterization of the activity of various cytochrome P450 (CYP) enzymes, a superfamily of monooxygenes responsible for the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. The O-deethylation of 7-EMC by CYP enzymes results in the formation of a highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), providing a sensitive and convenient method for monitoring enzyme activity. This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.
Principle of the Assay
The core of the assay is the enzymatic conversion of the non-fluorescent this compound to the fluorescent 7-hydroxy-4-methylcoumarin. This O-deethylation reaction is primarily catalyzed by various CYP isoforms, most notably those belonging to the CYP1A and CYP2B subfamilies. The rate of formation of the fluorescent product is directly proportional to the enzyme activity, which can be quantified using a fluorescence spectrophotometer or a microplate reader.
Applications in Drug Metabolism
-
Enzyme Activity Screening: 7-EMC is a broad-spectrum substrate for multiple CYP isoforms, making it a useful tool for general screening of CYP activity in various in vitro systems like liver microsomes, S9 fractions, and hepatocytes.
-
CYP Inhibition Studies: It serves as a valuable substrate in high-throughput screening assays to identify potential inhibitors of CYP enzymes. By measuring the decrease in the rate of 7-hydroxy-4-methylcoumarin formation in the presence of a test compound, the inhibitory potential (e.g., IC50 value) can be determined.
-
Enzyme Kinetics: The assay can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the metabolism of 7-EMC by specific CYP isoforms.[1][2]
-
Species-Specific Metabolism Studies: Investigating the metabolism of 7-EMC across different species can provide insights into inter-species differences in drug metabolism.[3][4][5][6]
-
Induction Studies: 7-EMC can be used to assess the induction of CYP enzymes by xenobiotics. An increase in the rate of its metabolism following exposure to a test compound indicates enzyme induction.
Data Presentation
Spectral Properties
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound | ~320 | ~380 (weak) |
| 7-Hydroxy-4-methylcoumarin | ~360-370 | ~448-455 |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the instrument and buffer conditions.[7][8][9]
Kinetic Parameters of this compound O-Deethylation
| Enzyme Source | CYP Isoform(s) | Km (µM) | Vmax (product/min/nmol CYP) | Reference |
| Human Liver Microsomes | CYP1A2-rich | low Km | low Vmax | [2] |
| Human Liver Microsomes | CYP2E1-rich | high Km | high Vmax | [2] |
| Recombinant Human P450 | CYP1A1 | low Km | High activity | [2] |
| Recombinant Human P450 | CYP1A2 | low Km | - | [2] |
| Recombinant Human P450 | CYP2E1 | high Km | - | [2] |
| Rat Intestinal Mucosal Cells (control) | - | 50 - 70 | - | [10] |
| Rat Intestinal Mucosal Cells (3-MC pretreated) | - | 20 - 45 | Increased | [10] |
IC50 Values of Known CYP Inhibitors using this compound or related coumarin substrates
| CYP Isoform | Inhibitor | Substrate | IC50 (µM) | Reference |
| CYP1A1 | 7-Ethynyl-3,4,8-trimethylcoumarin | - | 0.46 | [11][12][13] |
| CYP1A2 | 7-Ethynyl-3,4,8-trimethylcoumarin | - | 0.50 | [11][12][13] |
| CYP1A2 | α-Naphthoflavone | - | 0.00336 ± 0.0004 | [14] |
| CYP2B6 | Sertraline | - | 13.5 ± 3.68 | [14] |
| CYP1A2 | α-Naphthoflavone (Hepatocytes) | Luminescent probe | 0.096 ± 0.029 | [15] |
| CYP1A2 | α-Naphthoflavone (HLM) | Luminescent probe | 0.013 ± 0.002 | [15] |
Note: IC50 values are highly dependent on the experimental conditions (e.g., substrate concentration, enzyme source).
Experimental Protocols
Protocol 1: Determination of this compound O-Deethylase Activity in Human Liver Microsomes
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (7-EMC) stock solution (in methanol (B129727) or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
7-Hydroxy-4-methylcoumarin standard solution (for calibration curve)
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) to stop the reaction
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw HLM on ice. Dilute to the desired concentration (e.g., 0.1-0.5 mg/mL) in potassium phosphate buffer.
-
Prepare a series of 7-EMC concentrations in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a standard curve of 7-hydroxy-4-methylcoumarin in the final reaction buffer.
-
-
Incubation:
-
In a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer
-
Diluted HLM
-
7-EMC solution (to initiate the pre-incubation)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile or TCA).
-
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360-370 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without NADPH).
-
Quantify the amount of 7-hydroxy-4-methylcoumarin formed using the standard curve.
-
Calculate the enzyme activity as pmol or nmol of product formed per minute per mg of microsomal protein.
-
Protocol 2: CYP Inhibition Assay (IC50 Determination)
Procedure:
-
Follow the same procedure as Protocol 1, with the following modification:
-
Inhibitor Addition:
-
Prepare a range of concentrations of the test compound (inhibitor).
-
After adding the HLM and before the pre-incubation, add the test compound to the wells. Include a vehicle control (solvent used for the inhibitor).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.[14]
-
Mandatory Visualizations
Signaling Pathway for CYP1A Induction
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A induction.
Experimental Workflow for In Vitro Metabolism of this compound
Caption: Workflow for this compound O-deethylase assay.
Logical Relationship of CYP Inhibition Assay
Caption: Logical flow of a competitive CYP inhibition assay.
References
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of in vitro O-deethylation of phenacetin and 7-ethoxycoumarin by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - American Chemical Society - Figshare [acs.figshare.com]
- 13. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. veritastk.co.jp [veritastk.co.jp]
Application Notes and Protocols for Monitoring CYP2E1 Activity in Human Liver Microsomes Using Coumarin-Based Probes
Disclaimer: While the initial request specified the use of 7-Ethoxy-4-methylcoumarin (7-EMC) for monitoring CYP2E1 activity, a comprehensive review of the scientific literature indicates that 7-EMC is not a commonly utilized or validated substrate for this purpose. The predominant coumarin-based probes for CYP2E1 activity are 7-Ethoxycoumarin (B196162) and 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) . Therefore, these application notes and protocols will focus on the use of these validated substrates.
Introduction
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in human liver involved in the metabolism of a wide range of xenobiotics, including many small molecular weight compounds, drugs, and procarcinogens.[1] Monitoring its activity is essential in drug development and toxicology studies to assess potential drug-drug interactions and metabolic liabilities. Fluorogenic probe substrates offer a sensitive and high-throughput method for this purpose. This document provides detailed protocols for the use of 7-Ethoxycoumarin and 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) to measure CYP2E1 activity in human liver microsomes.
Data Presentation
Kinetic Parameters of Coumarin (B35378) Derivatives with Human CYP Isoforms
The following table summarizes the Michaelis-Menten kinetic parameters for the O-deethylation of 7-Ethoxycoumarin by different human CYP isoforms. Notably, CYP2E1 exhibits a high Km value, indicating lower affinity compared to CYP1A2.[3]
| Substrate | CYP Isoform | Km (µM) | Vmax (relative) | Reference |
| 7-Ethoxycoumarin | CYP1A2 | Low | Low | [3] |
| 7-Ethoxycoumarin | CYP2E1 | High | High | [3] |
Further quantitative Vmax data from the literature is often presented as relative activities and can vary significantly between different preparations of human liver microsomes.
Recommended Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Pooled Human Liver Microsomes | Corning | 452161 |
| 7-Ethoxycoumarin | Cayman Chemical | 31215 |
| 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) | Sigma-Aldrich | SML0831 |
| 7-Hydroxycoumarin (Umbelliferone) | Sigma-Aldrich | H24003 |
| 7-Hydroxy-4-trifluoromethylcoumarin | Toronto Research Chemicals | H949450 |
| NADPH Regenerating System (e.g., Solution A & B) | Corning | 451220, 451200 |
| Potassium Phosphate (B84403) Buffer (pH 7.4) | Thermo Fisher Scientific | - |
| Acetonitrile | Sigma-Aldrich | 34851 |
| 96-well black microplates | Corning | 3603 |
| Fluorescence Microplate Reader | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Preparation of Human Liver Microsomes
A detailed protocol for the isolation of microsomes from liver homogenates is outlined below.[5]
-
Homogenize human liver tissue in a 1:10 dilution of ice-cold 125 mM KCl–10 mM potassium phosphate buffer, pH 7.4.
-
Centrifuge the homogenate at 600 x g for 10 minutes.
-
Transfer the supernatant to a new tube and centrifuge at 8500 x g for 10 minutes. Repeat this step.
-
Transfer the resulting supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes.
-
Resuspend the microsomal pellet in 125 mM KCl–10 mM KPi, pH 7.4.
-
Repeat the centrifugation at 100,000 x g for 60 minutes.
-
Resuspend the final pellet at a concentration of approximately 1 g of initial liver tissue per ml of buffer.
-
Determine the protein concentration using a standard method such as the Lowry or BCA assay.
Caption: Workflow for the preparation of human liver microsomes.
CYP2E1 Activity Assay using 7-Ethoxycoumarin or 7-EFC
This protocol is adapted from general spectrofluorometric methods for CYP activity.[2]
-
Prepare Reagents:
-
Prepare a stock solution of 7-Ethoxycoumarin or 7-EFC in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the substrate in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a standard curve of the fluorescent product (7-hydroxycoumarin or 7-hydroxy-4-trifluoromethylcoumarin) in the assay buffer with terminated reaction components.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Substrate (7-Ethoxycoumarin or 7-EFC) at various concentrations to determine kinetics (e.g., 1-200 µM). Note that for CYP2E1, higher concentrations of 7-Ethoxycoumarin may be necessary.[3]
-
-
Include control wells:
-
No substrate (background fluorescence)
-
No NADPH (to ensure the reaction is NADPH-dependent)
-
With a known CYP2E1 inhibitor (e.g., Diethyldithiocarbamate) to confirm the contribution of CYP2E1.
-
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths:
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Quantify the amount of fluorescent product formed using the standard curve.
-
Calculate the reaction velocity (e.g., pmol product/min/mg protein).
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: General workflow for the CYP2E1 fluorometric assay.
Metabolic Pathway
The primary metabolic reaction catalyzed by CYP2E1 for these substrates is O-deethylation. This process involves the removal of an ethyl group from the ether linkage, resulting in the formation of a hydroxyl group and acetaldehyde.
Caption: O-deethylation of coumarin substrates by CYP2E1.
Conclusion
7-Ethoxycoumarin and 7-Ethoxy-4-trifluoromethylcoumarin serve as valuable fluorogenic probes for monitoring the catalytic activity of CYP2E1 in human liver microsomes. While they provide a sensitive and high-throughput method, researchers must be mindful of their potential metabolism by other CYP isoforms and should employ appropriate controls, such as specific inhibitors, to ensure accurate interpretation of the data. The protocols provided herein offer a robust framework for conducting these important in vitro drug metabolism studies.
References
- 1. Quantification of cytochrome 2E1 in human liver microsomes using a validated indirect ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescence Quenching in 7-Ethoxy-4-methylcoumarin (7-EMC) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to fluorescence quenching in 7-Ethoxy-4-methylcoumarin (7-EMC) assays.
Troubleshooting Guides
Fluorescence quenching, a decrease in fluorescence intensity, can arise from various factors in your 7-EMC assay. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Initial Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose and troubleshoot fluorescence quenching.
Caption: A flowchart for systematically troubleshooting fluorescence quenching in 7-EMC assays.
Frequently Asked Questions (FAQs)
Instrumentation & Setup
Q1: What are the correct excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound (7-EMC) is typically around 360-380 nm, and the emission wavelength is around 440-460 nm. However, the exact wavelengths can be instrument-dependent. It is crucial to confirm the correct settings for your specific fluorometer or plate reader. Incorrect wavelength settings are a common cause of low fluorescence signals.[1]
Q2: How can I be sure my instrument is sensitive enough for the assay?
A2: To confirm instrument sensitivity, you can run a standard curve with a known concentration of the fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC). This will help you determine the limit of detection (LOD) and the linear range of your instrument for this fluorophore. If the expected signal from your assay is below the LOD, you may need to optimize the assay to generate a stronger signal or use a more sensitive instrument.
Reagents & Assay Conditions
Q3: My fluorescence signal is low. Could my 7-EMC substrate be the problem?
A3: Yes, the quality and concentration of your 7-EMC substrate are critical.
-
Purity: Ensure you are using a high-purity grade of 7-EMC. Impurities can quench fluorescence.
-
Storage: 7-EMC should be stored protected from light and moisture to prevent degradation.
-
Concentration: Verify the concentration of your 7-EMC stock solution. An inaccurate concentration will lead to erroneous results. It is also important to use the optimal substrate concentration for your specific enzyme, as very high concentrations can sometimes lead to substrate inhibition.
Q4: Can the assay buffer affect the fluorescence of 7-EMC?
A4: Absolutely. The fluorescence of coumarin (B35378) derivatives is sensitive to the local environment, including solvent polarity and pH.[1]
-
pH: The optimal pH for the enzymatic reaction should be maintained. Significant deviations can not only affect enzyme activity but also the fluorescence quantum yield of the product. For instance, the fluorescence of 7-hydroxycoumarin is known to be pH-dependent.[1]
-
Buffer Components: Certain buffer components can act as quenchers. For example, high concentrations of salts or the presence of heavy metal ions can lead to fluorescence quenching.[2][3] It is advisable to test for buffer-induced quenching by measuring the fluorescence of a known concentration of 7-HMC in your assay buffer compared to a standard buffer like PBS.
Common Quenching Mechanisms
Q5: What is photobleaching and how can I minimize it in my 7-EMC assay?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][4] Coumarin dyes are susceptible to this phenomenon.[1] To minimize photobleaching:
-
Reduce Exposure Time: Limit the time the sample is exposed to the excitation light. For kinetic assays, use the shortest possible read time that still provides a good signal-to-noise ratio.
-
Decrease Excitation Intensity: Use the lowest excitation intensity that provides a detectable signal.
-
Use Anti-fade Reagents: For microscopy applications, consider using an anti-fade mounting medium.[1]
Q6: What is the "inner filter effect" and how can I correct for it?
A6: The inner filter effect (IFE) occurs when a substance in the sample absorbs either the excitation or emission light, leading to an artificially low fluorescence reading.[5][6] This is a significant issue in samples with high optical density.[5][7] To address the inner filter effect:
-
Sample Dilution: The simplest approach is to dilute the sample to reduce the absorbance.[5]
-
Shorter Pathlength: Using cuvettes or microplates with a shorter pathlength can also mitigate the effect.
-
Mathematical Corrections: Several mathematical correction methods based on the sample's absorbance can be applied.[5][6] Some modern fluorometers have built-in correction features. A method using the Raman scatter from water has also been proposed as a way to correct for IFE without a separate absorbance measurement.[5]
Caption: Diagram illustrating the primary and secondary inner filter effects.
Q7: Can the compounds I am screening for inhibition cause fluorescence quenching?
A7: Yes, test compounds can interfere with the assay in several ways:
-
Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of 7-HMC, leading to a false positive signal.
-
Fluorescence Quenching: The compound may directly quench the fluorescence of 7-HMC. Nitroxyl radicals like TEMPO are known quenchers of coumarin fluorescence.[1][8]
-
Light Absorption: The compound may absorb light at the excitation or emission wavelengths, causing an inner filter effect.
To account for these interferences, it is essential to run appropriate controls, including a "compound only" control (to measure autofluorescence) and a "compound + 7-HMC" control (to test for quenching).
Data Interpretation
Q8: My kinetic assay shows a non-linear increase in fluorescence over time. What could be the cause?
A8: A non-linear reaction progress curve can be due to several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Product Inhibition: The fluorescent product, 7-HMC, may be inhibiting the enzyme.
-
Photobleaching: As discussed above, continuous exposure to the excitation light can lead to photobleaching of the product, causing the signal to plateau or even decrease.
It is important to determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for accurate kinetic analysis.[1]
Experimental Protocols
General Protocol for a 7-EMC based Cytochrome P450 Inhibition Assay
This protocol outlines the general steps for determining the inhibitory potential of test compounds on cytochrome P450 (CYP) enzymes using a 7-EMC substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of test compounds and known inhibitors (positive controls) in a suitable solvent (e.g., DMSO).
-
Prepare the reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of recombinant CYP enzyme and NADPH-cytochrome P450 reductase in the reaction buffer.
-
Prepare a solution of NADPH in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to all wells.
-
Add the test compounds or control inhibitors at various concentrations to the appropriate wells.
-
Add the 7-EMC substrate to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NADPH solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Use excitation and emission wavelengths appropriate for the product, 7-hydroxy-4-methylcoumarin (e.g., Ex: 380 nm, Em: 460 nm).[1]
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For endpoint assays, subtract the background fluorescence (from wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Quantitative Data Summary
Table 1: Spectral Properties of Common Coumarin Derivatives
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) |
| 7-Amino-4-methylcoumarin (AMC) | 341-380 | 430-460 |
| 7-Hydroxy-4-methylcoumarin (HMC) | 360-380 | 440-460 |
| This compound (EMC) | ~330 | ~388 |
| 7-Methoxycoumarin | ~325 | ~395 |
Note: Spectral properties can be influenced by the solvent and pH.[1]
Table 2: Common CYP450 Isoforms and their Fluorogenic Substrates
| CYP Isoform | Common Fluorogenic Substrate |
| CYP1A2 | 7-Ethoxyresorufin, 7-Methoxy-4-(aminomethyl)-coumarin (MAMC) |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin (CEC) |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC), 7-Benzyloxyquinoline (BQ) |
This table provides examples of commonly used fluorogenic substrates for different CYP isoforms in inhibition assays.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 7-Ethoxy-4-methylcoumarin in Enzyme Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 7-Ethoxy-4-methylcoumarin (7-EMC) in enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-EMC) and how does it work in an enzyme assay?
This compound is a fluorogenic substrate used to measure the activity of various enzymes, particularly cytochrome P450 (CYP) isoforms. The principle of the assay is based on the enzymatic O-dealkylation of the non-fluorescent 7-EMC molecule into the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or HMC). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for the product of the 7-EMC assay?
The fluorescent product, 7-hydroxy-4-methylcoumarin, has an excitation maximum of around 360 nm and an emission maximum of approximately 448 nm. It is crucial to confirm the optimal settings on your specific instrument, as these values can be influenced by the buffer conditions and the local environment.
Q3: What is the solubility of 7-EMC and in what solvent should I prepare my stock solution?
7-EMC is soluble in organic solvents such as DMSO, DMF, and acetone. A common practice is to prepare a concentrated stock solution in DMSO. The solubility in DMSO is approximately 25 mg/mL (122.42 mM); sonication can aid in dissolution[1].
Q4: How should I store my 7-EMC stock solution?
For long-term storage, the solid powder form of 7-EMC should be stored at -20°C for up to three years[1]. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year[1]. For short-term use, it can be kept at 4°C for over a week[1].
Q5: Can the fluorescence of the assay product be affected by pH?
Yes, the fluorescence of 7-hydroxy-4-methylcoumarin is highly sensitive to pH, with the signal intensity increasing as the pH becomes more alkaline[2][3]. It is important to maintain a stable and optimal buffer pH throughout the assay to ensure consistent results. A pH range of 7.0 to 8.0 is commonly used for many enzyme assays[4].
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme, avoiding multiple freeze-thaw cycles. |
| Incorrect Wavelengths | Confirm that the plate reader's excitation and emission settings match the spectral properties of 7-hydroxy-4-methylcoumarin (Ex: ~360 nm, Em: ~448 nm). |
| Insufficient Enzyme | Increase the enzyme concentration in the assay. |
| Substrate Degradation | Prepare fresh substrate dilutions for each experiment and protect them from light. |
| Incorrect Buffer pH | Optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the substrate and the fluorescence of the product[4]. |
Issue 2: High Background Fluorescence in "No-Enzyme" Control
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. If the signal increases, the substrate is unstable. Consider preparing the substrate solution fresh or exploring alternative buffer conditions. |
| Contaminated Reagents | Test each component of the assay (buffer, water, DMSO) individually for background fluorescence at the assay wavelengths[4]. |
| Light Scattering | Ensure that there are no precipitates in the wells. If test compounds are precipitating, consider lowering their concentration[4]. |
Issue 3: High Variability Between Replicate Wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure all pipettes are calibrated. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix for the reaction to minimize pipetting variations[5]. |
| Incomplete Mixing | Ensure thorough mixing of all reagents after addition to the wells[4]. |
| Edge Effects in Plates | Evaporation can occur in the outer wells of a microplate. Consider not using the outer wells for critical data points or use plate sealers[4]. |
| Air Bubbles | Be careful during pipetting to avoid introducing air bubbles into the wells, as they can interfere with fluorescence readings[5]. |
Data Presentation
Table 1: Substrate Specificity and Kinetic Parameters of Coumarin Derivatives for Cytochrome P450 Isoforms
| Substrate | Enzyme | K_m (µM) | V_max (pmol/min/pmol CYP) | Reference |
| 7-Ethoxycoumarin | CYP1A1 | Low | High | [6] |
| CYP1A2 | Low | Low | [6] | |
| CYP2E1 | High | High | [6] | |
| CYP2B6 | Similar to CYP2E1 | Similar to CYP1A2 | [6] | |
| 7-Ethoxyresorufin | CYP1A1 | 0.4 | - | [6] |
| CYP1A2 | - | 30-40% of CYP1A1 rate | [6] | |
| CYP1B1 | - | 30-40% of CYP1A1 rate | [6] | |
| Coumarin | CYP2A6 | - | - | [6] |
| 7-ethoxy-4-trifluoromethylcoumarin | CYP2B6 | - | - | [6] |
| Chlorzoxazone | CYP2E1 | - | - | [6] |
| Phenacetin | CYP1A2 | - | - | [6] |
Note: "Low" and "High" are qualitative descriptions from the source. For precise kinetic parameters, it is recommended to perform dedicated characterization experiments.
Experimental Protocols
Protocol 1: General Assay for Determining Enzyme Activity using 7-EMC
This protocol outlines the general steps for measuring enzyme activity by monitoring the increase in fluorescence upon the O-dealkylation of 7-EMC.
Materials:
-
Human liver microsomes or recombinant CYP enzyme
-
This compound (7-EMC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
7-hydroxy-4-methylcoumarin standard
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 7-EMC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the enzyme in assay buffer and keep it on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 7-hydroxy-4-methylcoumarin standard in the assay buffer. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer.
-
Add the enzyme solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Substrate in assay buffer without the enzyme to measure background fluorescence and substrate stability.
-
No-substrate control: Enzyme in assay buffer without the substrate to measure any intrinsic fluorescence.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for approximately 5 minutes.
-
Initiate the reaction by adding the 7-EMC substrate to all wells.
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for 7-hydroxy-4-methylcoumarin (e.g., Ex: 360 nm, Em: 448 nm).
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For endpoint assays, subtract the "no-enzyme" control reading from all other readings.
-
Use the standard curve to convert the fluorescence units (RFU) to the concentration of the product formed.
-
Visualizations
Caption: Workflow for a typical enzyme kinetic assay using 7-EMC.
Caption: Decision tree for troubleshooting low fluorescence signals.
References
how to solve 7-Ethoxy-4-methylcoumarin solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with 7-Ethoxy-4-methylcoumarin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a hydrophobic (lipophilic) molecule. Its chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules, leading to poor solubility in aqueous solutions.
Q2: What is the recommended initial approach for preparing an aqueous working solution of this compound?
A2: The most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted into the desired aqueous buffer to achieve the final working concentration. This method avoids the difficulty of directly dissolving the solid compound in water.
Q3: My this compound solution precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue and typically occurs when the final concentration of the compound exceeds its solubility limit in the aqueous buffer/co-solvent mixture. To address this, you can:
-
Reduce the final concentration: Your target concentration may be too high for the chosen buffer system.
-
Optimize the dilution method: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations that trigger precipitation.[1]
-
Increase the co-solvent concentration: A slightly higher final percentage of DMSO (e.g., up to 0.5-1% v/v) might be necessary to maintain solubility. However, always consider the tolerance of your experimental system (e.g., cell lines) to the organic solvent.[2]
-
Employ solubility enhancers: The use of cyclodextrins or surfactants can significantly increase the aqueous solubility of hydrophobic compounds.
Q4: How should I store stock and aqueous solutions of this compound?
A4: For long-term stability, solid this compound should be stored at -20°C for up to three years. Concentrated stock solutions in anhydrous DMSO can be stored at -80°C for up to one year or at -20°C for one month; it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4] Aqueous working solutions are generally not recommended for storage for more than a day as the compound may precipitate out over time.[3]
Data Presentation: Solubility of this compound and Related Compounds
The following tables summarize the solubility of this compound and a structurally similar compound, 7-Ethoxycoumarin, in various solvents. This data can guide solvent selection and concentration limits.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (~122 mM) | Sonication and gentle warming (to 60°C) can aid dissolution. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3][5] |
| Ethanol | Slightly soluble | |
| Water | Poorly soluble |
Table 2: Solubility of 7-Ethoxycoumarin (a related compound)
| Solvent/System | Solubility | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | |
| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMF stock solution into the buffer. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 204.22 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 10.21 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To prepare a 50 µM working solution of this compound in Tris-HCl buffer (pH 7.4).
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
10 mM Tris-HCl buffer, pH 7.4
-
Sterile conical tube
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 50 mM stock solution at room temperature.
-
Add 999 µL of 10 mM Tris-HCl buffer (pH 7.4) to a sterile conical tube.
-
Place the tube on a vortex mixer at a medium speed.
-
While the buffer is vortexing, add 1 µL of the 50 mM stock solution dropwise to the buffer.
-
Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to prepare a lower concentration.
-
Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 50 µM working solution of this compound in PBS (pH 7.4) with enhanced solubility using HP-β-CD.
Materials:
-
50 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Magnetic stirrer and stir bar
-
Sterile glassware
Procedure:
-
Prepare a 10 mM solution of HP-β-CD in PBS (pH 7.4). For example, dissolve 13.96 mg of HP-β-CD (average MW ~1396 g/mol ) in 1 mL of PBS. Stir until fully dissolved.
-
While stirring the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock solution to achieve the desired final concentration. For a 50 µM final concentration in 1 mL, add 1 µL of the 50 mM stock.
-
Continue stirring for at least 30 minutes to allow for the formation of the inclusion complex.
-
The resulting clear solution is ready for use.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting precipitation.
References
effect of pH and temperature on 7-Ethoxy-4-methylcoumarin fluorescence stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence stability of 7-Ethoxy-4-methylcoumarin under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence stability important?
This compound is a fluorescent probe belonging to the coumarin (B35378) family. Its fluorescence is sensitive to the local microenvironment, making it a valuable tool in various biological and chemical assays. Understanding its fluorescence stability under different pH and temperature conditions is crucial for designing robust and reproducible experiments, ensuring accurate data interpretation, and avoiding experimental artifacts.
Q2: How does pH affect the fluorescence of this compound?
The fluorescence of this compound is generally stable over a wide pH range. Unlike its hydroxylated counterpart, 7-hydroxy-4-methylcoumarin, which exhibits significant pH-dependent fluorescence due to the deprotonation of the hydroxyl group, the ethoxy group in this compound is not readily ionizable. However, extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the ethoxy group, converting it to the pH-sensitive 7-hydroxy-4-methylcoumarin, or degradation of the coumarin ring, both of which will alter the fluorescence properties.
Q3: How does temperature affect the fluorescence of this compound?
As with most fluorophores, the fluorescence intensity of this compound is susceptible to temperature variations. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This phenomenon, known as thermal quenching, is caused by an increased probability of non-radiative decay pathways (e.g., internal conversion, intersystem crossing) at higher temperatures. This effect is typically reversible.
Q4: What are the typical excitation and emission wavelengths for this compound?
In ethanol (B145695), this compound exhibits an absorption maximum (λ_abs) at approximately 323 nm and a fluorescence emission maximum (λ_em) at around 386 nm.[1] These values can shift slightly depending on the solvent polarity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Unstable Fluorescence Readings
Possible Causes:
-
pH Fluctuation: The pH of your experimental medium may be drifting, potentially causing hydrolysis of the ethoxy group at extreme pH values.
-
Temperature Fluctuation: Variations in ambient temperature can directly impact fluorescence intensity.
-
Photobleaching: Prolonged or high-intensity excitation light can lead to irreversible photodegradation of the fluorophore.
-
Contamination: Impurities in the sample or solvent can quench fluorescence.
Troubleshooting Steps:
-
Verify and Buffer pH: Ensure your experimental medium is adequately buffered to maintain a stable pH throughout the measurement period.
-
Control Temperature: Use a temperature-controlled cuvette holder or plate reader to maintain a constant temperature.
-
Minimize Photobleaching:
-
Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Reduce the exposure time to the excitation light.
-
Use fresh sample for each measurement if photobleaching is severe.
-
-
Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity to avoid quenching contaminants.
Issue 2: Unexpected Shift in Fluorescence Spectrum
Possible Cause:
-
Hydrolysis: At extreme pH values (e.g., pH < 2 or pH > 12) or elevated temperatures over extended periods, the ethoxy group of this compound can hydrolyze to a hydroxyl group, forming 7-hydroxy-4-methylcoumarin. This new compound has different fluorescence properties, including a pH-dependent emission.
-
Solvent Polarity Changes: If the composition of your solvent changes during the experiment, it can lead to a solvatochromic shift in the emission spectrum.
Troubleshooting Steps:
-
Control pH and Temperature: Maintain the pH and temperature within the stable range for this compound (typically pH 3-11 at room temperature for short-term experiments).
-
Check for Hydrolysis: If hydrolysis is suspected, you can analyze the sample using techniques like HPLC or mass spectrometry to detect the presence of 7-hydroxy-4-methylcoumarin.
-
Maintain Consistent Solvent Composition: Ensure the solvent composition remains constant throughout your experiment.
Data Presentation
Due to the limited availability of comprehensive, publicly accessible quantitative data specifically for the pH and temperature-dependent fluorescence stability of this compound, the following tables provide a qualitative summary and expected trends based on the general behavior of coumarin derivatives.
Table 1: Expected Effect of pH on this compound Fluorescence Stability
| pH Range | Expected Fluorescence Stability | Potential Issues |
| < 3 | Potentially Unstable | Risk of acid-catalyzed hydrolysis of the ethoxy group. |
| 3 - 11 | Generally Stable | Optimal range for most applications. |
| > 11 | Potentially Unstable | Risk of base-catalyzed hydrolysis of the ethoxy group. |
Table 2: Expected Effect of Temperature on this compound Fluorescence Intensity
| Temperature | Expected Relative Fluorescence Intensity | Primary Mechanism |
| Low (e.g., 4°C) | High | Reduced non-radiative decay. |
| Room Temperature (e.g., 25°C) | Moderate | Baseline for typical experiments. |
| High (e.g., > 40°C) | Low | Increased thermal quenching. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the fluorescence stability of this compound.
Protocol 1: Determining the Effect of pH on Fluorescence Stability
Objective: To measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
A series of buffers covering the desired pH range (e.g., citrate, phosphate (B84403), borate (B1201080) buffers)
-
Spectrofluorometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 1 mM in ethanol).
-
Prepare Working Solutions: For each pH value to be tested, prepare a working solution by diluting the stock solution into the respective buffer. The final concentration of the fluorophore should be low enough to avoid inner filter effects (typically absorbance < 0.1). The final concentration of the organic solvent from the stock solution should be kept constant across all samples (e.g., 1%).
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of this compound (e.g., 323 nm).
-
Set the emission scan range to cover the expected emission spectrum (e.g., 350 nm to 500 nm).
-
Set the temperature of the cuvette holder to a constant value (e.g., 25°C).
-
-
Measurement:
-
Measure the fluorescence emission spectrum for each buffered solution.
-
Record the fluorescence intensity at the emission maximum (e.g., 386 nm).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH.
Protocol 2: Determining the Effect of Temperature on Fluorescence Stability
Objective: To measure the fluorescence intensity of this compound at different temperatures.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Buffer of a stable pH (e.g., phosphate buffer, pH 7.4)
-
Spectrofluorometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a Working Solution: Prepare a solution of this compound in the buffered solvent at a concentration that gives an absorbance of approximately 0.1.
-
Instrument Setup:
-
Set the excitation wavelength (e.g., 323 nm) and emission wavelength (e.g., 386 nm).
-
Use a temperature-controlled cuvette holder capable of ramping temperature.
-
-
Measurement:
-
Place the cuvette with the working solution in the holder.
-
Allow the sample to equilibrate at the starting temperature (e.g., 20°C) for 5-10 minutes.
-
Measure the fluorescence intensity.
-
Increase the temperature in desired increments (e.g., 5°C) and allow the sample to equilibrate at each new temperature before measuring the fluorescence intensity.
-
Repeat this process over the desired temperature range.
-
-
Data Analysis: Plot the fluorescence intensity as a function of temperature.
Visualizations
Below are diagrams illustrating the key concepts and workflows described in this technical support center.
Caption: Chemical stability pathways of this compound.
Caption: Troubleshooting workflow for inconsistent fluorescence.
References
Technical Support Center: Mitigating Photobleaching of 7-Hydroxycoumarin in Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding photobleaching of the 7-hydroxycoumarin product in kinetic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and ensure data integrity.
Troubleshooting Guide: Rapid Signal Decay
Experiencing a rapid decrease in the fluorescence signal of your 7-hydroxycoumarin product can be a significant challenge in kinetic assays. This guide provides a systematic approach to identifying and resolving the root causes of photobleaching.
| Observation | Potential Cause | Recommended Solution |
| Rapid, uniform signal decay across the plate | Excessive Excitation Light Intensity: The excitation light source is too powerful, causing rapid photodegradation of the 7-hydroxycoumarin molecules. | - Reduce the excitation intensity on your plate reader or microscope. - Use neutral density filters to attenuate the light source. - Decrease the exposure time per reading. |
| Signal decays quickly at the beginning of the kinetic read, then stabilizes at a lower level | Initial Photobleaching Event: A significant portion of the fluorophore is bleached in the first few readings, after which the rate of photobleaching slows down. | - Pre-expose the plate to a brief period of low-intensity light to bleach the most susceptible molecules before starting the kinetic read. - Incorporate an antifade reagent into your assay buffer. |
| Signal is initially strong but photobleaches faster in samples with high enzyme activity | Localized High Fluorophore Concentration: The rapid production of 7-hydroxycoumarin in high-activity wells leads to a higher concentration of fluorophores, which can be more susceptible to photobleaching under intense illumination. | - Optimize enzyme and substrate concentrations to ensure the reaction rate remains within the linear range of detection for your instrument. - Consider using a more photostable fluorophore if the dynamic range of your assay is very wide. |
| Inconsistent photobleaching rates between wells | Inhomogeneous Illumination: The excitation light source is not evenly illuminating all wells of the microplate. | - Consult your instrument's manual for instructions on aligning and calibrating the light source. - Use a plate uniformity test to check for and correct inconsistencies. |
| Fluorescence signal is noisy and shows sharp drops | Phototoxicity and Cell Death (for cell-based assays): High-intensity light can induce the formation of reactive oxygen species (ROS), which can damage cells and quench fluorescence. | - Reduce excitation light intensity and exposure time. - Use an antifade reagent that also has antioxidant properties, such as Trolox or ascorbic acid. - Ensure the use of a cell culture medium with appropriate buffering capacity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 7-hydroxycoumarin photobleaching?
A1: The photobleaching of 7-hydroxycoumarin is primarily caused by photo-oxidation. Upon excitation, the fluorophore can transition to a long-lived triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then chemically modify and destroy the 7-hydroxycoumarin molecule, rendering it non-fluorescent.
Q2: How do antifade reagents work to prevent photobleaching?
A2: Antifade reagents typically work through one or a combination of the following mechanisms:
-
Triplet State Quenchers: These molecules accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
-
Reactive Oxygen Species Scavengers: These are antioxidants that neutralize the damaging ROS as they are formed. Common examples include ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).[1]
Q3: Can the pH of my assay buffer affect the photostability of 7-hydroxycoumarin?
A3: Yes, the pH of the assay buffer can influence the fluorescence and photostability of 7-hydroxycoumarin. The fluorescence of 7-hydroxycoumarin is known to be pH-dependent. While a specific pH might be optimal for enzyme activity, it's important to be aware that extreme pH values can affect the fluorophore's stability. It is recommended to perform control experiments to assess the photostability of 7-hydroxycoumarin in your specific assay buffer.
Q4: Are there more photostable alternatives to 7-hydroxycoumarin for blue fluorescence assays?
A4: Yes, several alternative fluorophores offer improved photostability in the blue region of the spectrum. Alexa Fluor 350 is a commonly used alternative that is known to be more photostable than traditional coumarin (B35378) dyes.[2][3] Other options include various other coumarin derivatives and newer generation dyes. The choice of an alternative will depend on the specific requirements of your assay, including excitation/emission wavelengths and compatibility with your existing filter sets.
Data Presentation
Table 1: Photophysical Properties of 7-Hydroxycoumarin and a More Photostable Alternative
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| 7-Hydroxycoumarin | ~360 | ~450 | ~20,000 | ~0.6-0.9 (solvent dependent) | Moderate |
| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.78 | High[3] |
Table 2: Common Antifade Reagents for 7-Hydroxycoumarin Assays
| Antifade Reagent | Typical Working Concentration | Mechanism of Action | Notes |
| Ascorbic Acid (Vitamin C) | 1-10 mM | ROS Scavenger | Freshly prepare solutions as it is prone to oxidation. |
| Trolox | 0.1-2 mM | ROS Scavenger, Triplet State Quencher | Water-soluble analog of Vitamin E.[1] |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) | Triplet State Quencher | Can be toxic and may reduce initial fluorescence intensity. |
| n-Propyl Gallate (nPG) | 1-5% (w/v) | ROS Scavenger | Can be used in combination with other antifade agents. |
Experimental Protocols
Protocol 1: General Enzyme Kinetic Assay Using a 7-Hydroxycoumarin-Based Substrate
This protocol outlines the general steps for measuring enzyme activity by monitoring the increase in fluorescence upon the enzymatic cleavage of a non-fluorescent substrate to produce the fluorescent 7-hydroxycoumarin product.
Materials:
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with excitation and emission filters appropriate for 7-hydroxycoumarin (e.g., Ex: 360/40 nm, Em: 460/40 nm)
-
Enzyme solution
-
Non-fluorescent 7-hydroxycoumarin-based substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme
-
7-Hydroxycoumarin standard for generating a standard curve
-
(Optional) Antifade reagent (e.g., Ascorbic Acid or Trolox)
Procedure:
-
Prepare a 7-Hydroxycoumarin Standard Curve:
-
Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in the assay buffer to create a range of concentrations (e.g., 0-10 µM).
-
Add a fixed volume of each standard concentration to the wells of the microplate.
-
-
Prepare Reagents:
-
Prepare the enzyme solution at the desired concentration in the assay buffer. Keep on ice.
-
Prepare the substrate solution in the assay buffer. If using an antifade reagent, add it to this solution. Protect from light.
-
-
Set up the Assay Plate:
-
Add the assay buffer to all wells.
-
Add the enzyme solution to the appropriate wells.
-
Include "no enzyme" controls (assay buffer + substrate) to measure background fluorescence and substrate auto-hydrolysis.
-
Include "no substrate" controls (assay buffer + enzyme) to measure the intrinsic fluorescence of the enzyme preparation.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a specific incubation time.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the 7-hydroxycoumarin standard curve to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Mandatory Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of 7-hydroxycoumarin and the points of intervention for antifade reagents.
Caption: A logical workflow for troubleshooting rapid signal decay due to photobleaching in kinetic assays.
References
- 1. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alexa Fluor 350 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Interference of Test Compounds with 7-Ethoxy-4-methylcoumarin (7-EMC) Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from test compounds in 7-Ethoxy-4-methylcoumarin (7-EMC) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-EMC) and what is it used for?
This compound (7-EMC) is a non-fluorescent substrate that is metabolized by cytochrome P450 (CYP450) enzymes to the fluorescent product 7-hydroxy-4-methylcoumarin (7-HMC). This conversion allows for the measurement of CYP450 enzyme activity. 7-EMC is widely used in drug metabolism studies to screen for potential drug-drug interactions.
Q2: What are the typical excitation and emission wavelengths for the product of 7-EMC metabolism?
The fluorescent product of 7-EMC metabolism, 7-hydroxy-4-methylcoumarin (7-HMC or 4-methylumbelliferone), is typically detected with an excitation wavelength of approximately 370-408 nm and an emission wavelength around 450-460 nm.[1][2]
Q3: What are the primary ways a test compound can interfere with a 7-EMC fluorescence assay?
There are two main mechanisms by which a test compound can directly interfere with a fluorescent assay:
-
Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as the assay's detection window, leading to a false positive signal.[3]
-
Quenching: The test compound absorbs the excitation light or the emitted fluorescence from 7-HMC, leading to a decrease in the measured signal and a potential false negative result.[3][4]
Q4: How can I prepare and store my 7-EMC stock solutions?
7-EMC is typically dissolved in an organic solvent like DMSO to create a stock solution.[1] It is recommended to store these stock solutions at -20°C for long-term stability. Aqueous working solutions should ideally be prepared fresh for each experiment.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your 7-EMC fluorescence assay.
Issue 1: High background fluorescence in control wells (no enzyme).
| Possible Cause | Recommended Solution |
| Autofluorescent test compound | Pre-read the plate after adding the test compound but before adding the 7-EMC substrate. Subtract the background fluorescence from the final reading. |
| Contaminated reagents or plasticware | Use high-purity solvents and reagents. Ensure all microplates and pipette tips are of a low-fluorescence grade.[1] |
| Media or buffer components are fluorescent | If using cell-based assays, consider using phenol (B47542) red-free media or switching to a buffer with low autofluorescence like PBS.[5] |
Issue 2: Lower than expected fluorescence signal in the presence of the test compound.
| Possible Cause | Recommended Solution |
| Fluorescence quenching by the test compound | Perform a quenching control experiment by adding the test compound to a known concentration of the fluorescent product (7-HMC). A decrease in fluorescence indicates quenching.[4] |
| Light scattering due to compound precipitation | Visually inspect the wells for any precipitation. Reduce the final concentration of the test compound. Consider using a different solvent for the compound stock. |
| Inhibition of the CYP450 enzyme | This is a valid biological result and not necessarily an artifact. To confirm, perform further dose-response experiments and consider orthogonal assays with different detection methods.[3] |
Issue 3: Inconsistent or variable results across the plate.
| Possible Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[1] |
| Incomplete mixing | Gently mix the contents of the wells after the addition of each reagent.[1] |
| Edge effects in microplates | Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to minimize evaporation and temperature variations.[1] |
| Photobleaching | Minimize the exposure of the plate to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary to obtain a reliable signal.[6] |
Data Presentation
Table 1: Spectroscopic Properties of 7-EMC Metabolite and Common Interferents
| Compound | Excitation Max (λex) | Emission Max (λem) | Potential Interference Mechanism |
| 7-Hydroxy-4-methylcoumarin (7-HMC) | ~370-408 nm[1][2] | ~450-460 nm[1][2] | N/A (Assay Product) |
| Test Compound (Autofluorescent) | Overlaps with 7-HMC | Overlaps with 7-HMC | False Positive |
| Test Compound (Quencher) | Absorbs at ~370-408 nm or ~450-460 nm | N/A | False Negative |
Experimental Protocols
Protocol 1: this compound O-Deethylase (ECOD) Assay for Cytochrome P450 Activity
This protocol provides a general procedure for measuring CYP450 activity using 7-EMC.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.[1]
-
7-EMC Stock Solution: 10 mM in DMSO.[1]
-
NADPH Regenerating System: Prepare a fresh solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.[1]
-
Microsomes: Dilute liver microsomes (or another CYP450 source) to the desired protein concentration in phosphate buffer.[1]
-
7-Hydroxy-4-methylcoumarin (7-HMC) Standard: Prepare a series of dilutions of 7-HMC in the assay buffer to generate a standard curve.[1]
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the microsomal preparation.[1]
-
Add 5 µL of your test compound (or vehicle control) and 45 µL of phosphate buffer.[1]
-
Pre-incubate the plate at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 10 µL of the 7-EMC stock solution.
-
Immediately add 10 µL of the NADPH regenerating system.[1]
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).[1]
-
Stop the reaction by adding 75 µL of ice-cold acetonitrile.[1]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black microplate.[1]
-
-
Fluorescence Detection:
Protocol 2: Identifying Compound Interference
This protocol helps to determine if a test compound is autofluorescent or a quencher.
-
Plate Setup: Prepare a 96-well black microplate with the following controls:
-
Blank: Assay buffer only.
-
Test Compound Control: Test compound in assay buffer.
-
7-HMC Control: A known concentration of 7-HMC standard in assay buffer.
-
Test Compound + 7-HMC: The same known concentration of 7-HMC standard with the test compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the entire plate at the assay's excitation and emission wavelengths (~370 nm Ex / ~450 nm Em).
-
-
Data Analysis:
-
Autofluorescence: Compare the fluorescence of the "Test Compound Control" to the "Blank". A significantly higher signal indicates autofluorescence.
-
Quenching: Compare the fluorescence of the "Test Compound + 7-HMC" to the "7-HMC Control". A significantly lower signal indicates quenching.
-
Visualizations
Caption: Experimental workflow for a CYP450 activity assay using 7-EMC.
Caption: Mechanisms of test compound interference in 7-EMC fluorescence assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
improving signal-to-noise ratio in 7-Ethoxy-4-methylcoumarin-based assays
Welcome to the technical support center for 7-Ethoxy-4-methylcoumarin (7-EMC) based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-EMC) and how does it work in a fluorometric assay?
This compound (7-EMC) is a non-fluorescent substrate that can be enzymatically converted to the highly fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC). This conversion, often an O-deethylation reaction, is catalyzed by various enzymes, most notably Cytochrome P450 (CYP) isoforms such as CYP1A1, CYP1A2, and CYP2E1.[1] The resulting fluorescence intensity is directly proportional to the enzyme activity, allowing for a sensitive measurement of the enzymatic reaction.
Q2: What are the optimal excitation and emission wavelengths for the product 7-hydroxy-4-methylcoumarin (7-HMC)?
The fluorescent product, 7-hydroxy-4-methylcoumarin (7-HMC), is typically excited in the ultraviolet range and emits in the blue range of the spectrum. While the exact wavelengths can be instrument-dependent, a common starting point is:
-
Excitation: ~360-380 nm
-
Emission: ~440-460 nm
It is always recommended to perform a wavelength scan on your specific instrument with the 7-HMC standard to determine the optimal settings for your experimental conditions.
Q3: What are the primary sources of high background fluorescence in 7-EMC assays?
High background fluorescence can significantly reduce the signal-to-noise ratio. Common sources include:
-
Autofluorescence from biological media and reagents: Components like phenol (B47542) red, riboflavin, and serum in cell culture media can fluoresce.[2][3]
-
Cellular autofluorescence: Endogenous cellular molecules such as NADH and flavins can contribute to background signal.[4]
-
Test compound fluorescence: The compounds being screened may themselves be fluorescent at the excitation and emission wavelengths of 7-HMC.[2]
-
Contaminated assay plates or buffers.
-
Substrate instability: Spontaneous hydrolysis of 7-EMC to 7-HMC can lead to high background.
Q4: How can I correct for interference from a fluorescent test compound?
To account for the intrinsic fluorescence of a test compound, you should run a parallel control experiment. Prepare wells containing the test compound in the assay buffer without the enzyme or cells. Measure the fluorescence in these wells and subtract this background value from the fluorescence measured in the corresponding experimental wells containing the enzyme/cells and the test compound.[2]
Troubleshooting Guides
A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guides will help you identify and address common issues.
Low Signal Intensity
| Problem | Potential Cause | Recommended Solution |
| Fluorescence signal is weak or absent. | Incorrect instrument settings. | Verify the excitation and emission wavelengths are set correctly for 7-HMC. Optimize the gain settings on the fluorometer. |
| Low enzyme activity. | Increase the concentration of the enzyme or microsomal protein. Ensure that the enzyme is active and has been stored correctly. | |
| Sub-optimal substrate concentration. | Titrate the 7-EMC concentration. The optimal concentration is typically at or near the Michaelis constant (Km) for the enzyme.[5] | |
| Inhibitory assay conditions. | Check the pH and ionic strength of the assay buffer. Ensure the final concentration of organic solvents (like DMSO) is not inhibiting the enzyme (typically ≤1%). | |
| Fluorescence quenching by test compounds. | Some compounds can absorb the excitation or emission light, leading to a reduced signal. This "inner filter effect" can be mitigated by using lower concentrations of the compound or by applying mathematical corrections.[6][7][8] | |
| Photobleaching of 7-HMC. | Minimize the exposure of the assay plate to the excitation light. Use the lowest necessary excitation intensity and read the plate promptly after the incubation period. |
High Background Fluorescence
| Problem | Potential Cause | Recommended Solution |
| High background in all wells, including controls. | Autofluorescence of assay media or buffer components. | Use phenol red-free media.[2] If using serum, try reducing the concentration or using a serum-free medium for the assay. Test individual buffer components for fluorescence. |
| Spontaneous hydrolysis of 7-EMC. | Prepare the 7-EMC solution fresh for each experiment. Store the stock solution protected from light and moisture. | |
| Contaminated reagents or labware. | Use high-purity water and reagents. Ensure that microplates and pipette tips are clean and free from fluorescent contaminants. | |
| High background only in wells with test compounds. | Intrinsic fluorescence of the test compound. | Run a compound-only control and subtract the background fluorescence as described in the FAQs.[2] |
| Signal in "no enzyme" control increases over time. | Non-enzymatic degradation of 7-EMC. | Evaluate the stability of 7-EMC in the assay buffer over the time course of the experiment. If necessary, shorten the incubation time. |
Experimental Protocols
Protocol: In Vitro CYP450 Inhibition Assay using this compound
This protocol is a general guideline for determining the inhibitory potential of a test compound on CYP450 enzyme activity (e.g., CYP1A2) using 7-EMC as a probe substrate.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.
-
7-EMC Stock Solution: Prepare a 10 mM stock solution of 7-EMC in DMSO.
-
7-HMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO for generating a standard curve.
-
Enzyme Solution: Dilute human liver microsomes or recombinant CYP enzyme to the desired concentration in the assay buffer.
-
Test Compound Stock Solutions: Prepare serial dilutions of the test compounds in DMSO.
2. Assay Procedure (96-well plate format):
-
Prepare Standard Curve: In a black, opaque 96-well plate, prepare a standard curve of 7-HMC by serially diluting the stock solution in the assay buffer.
-
Add Reagents to Experimental Wells:
-
Add assay buffer to all wells.
-
Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Initiate the Reaction: Add the NADPH regenerating system and the 7-EMC substrate solution to all wells to start the enzymatic reaction. The final concentration of 7-EMC should be optimized (e.g., 10-50 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light. The reaction should be in the linear range.
-
Stop the Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or 0.1 M Tris/HCl pH 10.4).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at ~370 nm and emission at ~450 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Plot the 7-HMC standard curve (fluorescence vs. concentration) and determine the concentration of 7-HMC produced in each experimental well.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Visual Guides
Caption: Enzymatic conversion of 7-EMC to 7-HMC.
Caption: A workflow for troubleshooting low signal-to-noise.
Caption: Factors influencing the signal-to-noise ratio.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
linearity issues in 7-Ethoxy-4-methylcoumarin standard curve
This technical support center provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering linearity issues with their 7-Ethoxy-4-methylcoumarin (7-EMC) standard curves.
Troubleshooting Guide: Linearity Issues
This guide addresses specific problems you may encounter during your experiment, offering potential causes and solutions in a direct question-and-answer format.
Q1: My standard curve is linear at low concentrations but flattens at higher concentrations. What is happening?
Probable Causes:
-
Inner Filter Effect: At high concentrations, the fluorophore molecules can absorb the excitation light before it passes through the entire sample, or absorb the emitted light, leading to a non-proportional decrease in the detected signal.
-
Detector Saturation: The fluorescence intensity may exceed the linear dynamic range of the instrument's detector, causing the signal to plateau.[1]
-
Reagent Limitation: In enzymatic assays where 7-EMC is a substrate, the enzyme may become saturated at high substrate concentrations.
Solutions:
-
Narrow the Concentration Range: The most straightforward solution is to work within the linear portion of the curve.[1][2] Dilute your higher concentration standards or prepare a new curve with a lower maximum concentration.
-
Check Instrument Settings: Consult your instrument's manual to understand its linear dynamic range. You may be able to adjust the gain or voltage settings, but be aware that this will require re-validation of the standard curve.
-
Dilute Experimental Samples: If your unknown samples are falling in the non-linear range, dilute them so their fluorescence reading falls within the reliable, linear part of the standard curve.[1]
Q2: My standard curve is non-linear and has a sigmoidal ("S") shape. Why?
Probable Causes:
-
Self-Quenching: At very high concentrations, excited fluorophore molecules can be deactivated through collisions with ground-state molecules, a phenomenon known as self-quenching.[2][3]
-
Compound Insolubility: 7-EMC has limited aqueous solubility. At higher concentrations in your assay buffer, it may begin to precipitate or form aggregates, which can affect fluorescence.[2]
-
Incorrect Blank Subtraction: An inaccurate or high blank value can disproportionately affect the lower concentration points, causing the curve to bend.
-
Contamination: Contaminated reagents or plasticware can introduce interfering substances that quench fluorescence or add to the background signal.[4]
Solutions:
-
Optimize Concentration Range: As with plateauing curves, limit your standard curve to a concentration range where linearity is observed.[2]
-
Verify Solubility: Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the 7-EMC is low and consistent across all wells and does not cause precipitation.
-
Run Proper Blanks: Prepare blank wells containing everything except the 7-EMC standard (e.g., assay buffer, solvent vehicle) to get an accurate background reading to subtract from all other wells.[5]
Q3: I am seeing high variability and poor reproducibility between my replicate wells.
Probable Causes:
-
Pipetting Inaccuracy: Small volume errors, especially when preparing serial dilutions, can lead to significant concentration inaccuracies.[4]
-
Incomplete Mixing: Failure to properly mix the contents of the wells after adding reagents can create concentration gradients within the well, leading to inconsistent readings.[4]
-
Temperature Fluctuations: The quantum yield of fluorescence can be sensitive to temperature.[4] Inconsistent temperatures across the microplate can cause variability.
-
Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature changes, leading to different results compared to interior wells.
Solutions:
-
Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accuracy and precision.[4]
-
Ensure Thorough Mixing: After adding the standard or other reagents, gently mix the plate on a plate shaker or by carefully pipetting up and down.
-
Temperature Equilibration: Allow the plate and reagents to equilibrate to the experimental temperature before taking readings.[4]
-
Avoid Edge Wells: If possible, avoid using the outermost wells of the microplate for standards and samples to minimize edge effects. Fill them with buffer or water instead.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for detecting the product of 7-EMC metabolism? The primary fluorescent product of 7-EMC metabolism is 7-hydroxycoumarin. For this compound, the recommended starting point is an excitation wavelength of approximately 370 nm and an emission wavelength of around 450 nm.[4]
Q2: How should I prepare and store 7-EMC stock and working solutions? 7-EMC is sparingly soluble in aqueous buffers but soluble in organic solvents.[4] It is best practice to:
-
Prepare a concentrated stock solution in a high-purity organic solvent such as DMSO.
-
Store this stock solution at -20°C, protected from light.[4]
-
On the day of the experiment, prepare fresh aqueous working solutions by diluting the stock solution into your assay buffer.[4]
Q3: What type of microplate should I use for a 7-EMC fluorescence assay? You should always use black, opaque microplates.[5] These plates are designed to minimize background fluorescence and prevent crosstalk (light leakage) between adjacent wells, which is critical for sensitive fluorescence measurements.
Q4: What are common sources of high background fluorescence? High background can significantly reduce assay sensitivity. Common culprits include:
-
Assay Media and Buffers: Components like phenol (B47542) red, riboflavin, and certain amino acids found in cell culture media are intrinsically fluorescent.[5]
-
Test Compounds: The compounds you are screening may themselves be fluorescent at the excitation/emission wavelengths used for 7-hydroxycoumarin.[5]
-
Plasticware: Some standard clear or white plasticware can have high background fluorescence.
To mitigate this, always run control wells. A "blank" well (buffer only) and a "vehicle control" well (buffer + solvent) are essential. If testing compounds, also run a well with the compound alone to measure its intrinsic fluorescence.[5]
Quantitative Data Summary
Table 1: Recommended Instrument Settings for 7-Hydroxycoumarin Detection
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | ~370 nm | Optimal wavelength may vary slightly based on buffer and instrument. |
| Emission Wavelength | ~450 nm | A spectral scan is recommended to find the precise peak. |
| Plate Type | Black, Opaque | Minimizes background and crosstalk.[5] |
| Read Position | Top Read | Generally preferred for solution-based fluorescence assays. |
Table 2: General Troubleshooting for Non-Linearity
| Issue | Potential Cause | Recommended Action |
| Curve flattens at high concentrations | Detector saturation, inner filter effect | Narrow the standard concentration range.[1][2] |
| Sigmoidal ("S") shaped curve | Self-quenching, insolubility | Reduce the highest concentrations in the standard curve.[2] |
| High variability between replicates | Pipetting error, poor mixing | Calibrate pipettes, ensure thorough mixing of wells.[4] |
| Low signal intensity | Incorrect wavelengths, degraded standard | Verify instrument settings, prepare fresh standards.[4] |
Experimental Protocol: Generating a 7-Hydroxycoumarin Standard Curve
This protocol outlines the fundamental steps for creating a standard curve to quantify the formation of 7-hydroxycoumarin, the fluorescent product of 7-EMC metabolism.
1. Reagent Preparation:
- 7-Hydroxycoumarin Stock Solution (e.g., 10 mM): Accurately weigh a known amount of 7-hydroxycoumarin powder and dissolve it in spectroscopic-grade DMSO to create a concentrated stock solution. Store at -20°C, protected from light.
- Assay Buffer: Prepare the buffer that will be used in your main experiment (e.g., phosphate (B84403) buffer, Tris buffer). The fluorescence of coumarin (B35378) derivatives can be pH-sensitive, so consistency is key.[4]
2. Standard Dilution Series:
- Perform serial dilutions of the 10 mM stock solution to create a series of intermediate standards.
- From these intermediate standards, create the final working standards in the assay buffer. A typical final concentration range for the curve might be 0 µM to 10 µM. Ensure the final DMSO concentration is identical and low (e.g., <1%) in all wells.
3. Plate Setup:
- Using a black, 96-well opaque microplate, add your standards to triplicate wells (e.g., 100 µL per well).
- Include at least three "blank" wells containing only the assay buffer with the same final DMSO concentration.
4. Incubation:
- Incubate the plate at your desired experimental temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the temperature to equilibrate across the plate.
5. Fluorescence Measurement:
- Set the excitation and emission wavelengths on your microplate fluorometer to ~370 nm and ~450 nm, respectively.[4]
- Measure the fluorescence intensity of each well.
6. Data Analysis:
- Calculate the average fluorescence intensity for each set of replicate wells.
- Subtract the average fluorescence intensity of the blank wells from the average intensity of each standard's wells.
- Plot the blank-corrected fluorescence intensity (Y-axis) against the known concentration of 7-hydroxycoumarin (X-axis).
- Perform a linear regression on the data points that fall within the linear range. The resulting equation (y = mx + c) can be used to determine the concentration of unknown samples based on their fluorescence intensity.
Visualizations
Caption: Experimental workflow for generating a 7-hydroxycoumarin standard curve.
References
Validation & Comparative
A Head-to-Head Comparison: 7-Ethoxy-4-methylcoumarin vs. Resorufin-Based Substrates for CYP Assays
For researchers, scientists, and drug development professionals, selecting the optimal substrate for cytochrome P450 (CYP) enzyme assays is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of two widely used classes of fluorogenic substrates: 7-Ethoxy-4-methylcoumarin (7-EMC) and resorufin-based substrates, offering insights into their performance, supported by experimental data and detailed protocols.
The choice between these substrates hinges on factors such as the specific CYP isoform being investigated, the required sensitivity, and the potential for substrate inhibition or off-target effects. This comparison aims to equip researchers with the necessary information to make an informed decision tailored to their specific research needs.
Performance Comparison: A Quantitative Overview
The following table summarizes key kinetic parameters for this compound and a common resorufin-based substrate, 7-ethoxyresorufin (B15458), with various human CYP isoforms. These values, collated from multiple studies, provide a basis for comparing their relative affinities (Km) and turnover rates (Vmax). It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Substrate | CYP Isoform | Km (µM) | Vmax (relative units or pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) | Reference |
| This compound (7-EMC) | CYP1A1 | Low µM range | High | High | [1] |
| CYP1A2 | Low µM range | Moderate | Moderate | [1] | |
| CYP2B6 | ~20-50 | Moderate | Moderate | [2] | |
| CYP2E1 | High µM range | Low | Low | [1] | |
| 7-Ethoxyresorufin | CYP1A1 | ~0.1 - 0.5 | High | Very High | [3][4] |
| CYP1A2 | ~0.3 - 1.0 | Moderate | High | [3][5] | |
| CYP2C9 | ~0.45 | Moderate | Moderate | [5] | |
| CYP2D6 | ~1.63 | Low | Low | [5] |
Key Observations:
-
Sensitivity: For CYP1A1, 7-ethoxyresorufin generally exhibits a lower Km and higher catalytic efficiency, suggesting greater sensitivity compared to 7-ethoxycoumarin (B196162) derivatives.[3][4] However, some coumarin (B35378) derivatives, like 3-cyano-7-ethoxycoumarin, have been reported to have faster turnover rates.
-
Specificity: While 7-ethoxyresorufin is a well-established substrate for CYP1A enzymes, it can also be metabolized by other isoforms like CYP2C9 and CYP2D6.[5] this compound is a recognized substrate for CYP1A1, CYP2B4, and CYP2B6.[2] The choice of substrate should align with the specific isoform under investigation to minimize cross-reactivity.
-
Fluorescence Properties: Resorufin, the product of resorufin-based substrate metabolism, has a higher fluorescence quantum yield and a more favorable emission wavelength (red-shifted) compared to the blue fluorescence of 7-hydroxycoumarin, the product of 7-EMC metabolism. This can lead to a lower background signal and improved signal-to-noise ratio in assays using resorufin-based substrates.
Signaling Pathways and Experimental Workflow
The metabolic activation of both substrate classes by CYP enzymes follows a well-defined pathway. The diagrams below, generated using the DOT language, illustrate these processes and a typical experimental workflow for a CYP inhibition assay.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Comparative Guide to 7-Ethoxy-4-methylcoumarin as a Fluorescent Probe
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in designing robust and reliable assays. 7-Ethoxy-4-methylcoumarin (EOMC), a derivative of the coumarin (B35378) scaffold, has long been a staple in the toolbox for monitoring enzymatic activity, particularly in the field of drug metabolism. This guide provides an objective comparison of its performance, supported by experimental data, against other common alternatives, offering a clear perspective on its advantages and limitations.
Overview of this compound
This compound is what is known as a "pro-fluorescent" substrate.[1] By itself, it is not fluorescent. However, upon enzymatic O-deethylation, it is converted into the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or HMC).[1][2][3] This conversion is primarily catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes central to the metabolism of drugs and other xenobiotics.[1][4] The resulting increase in fluorescence provides a direct and sensitive measure of enzyme activity.
Advantages of this compound
-
High Sensitivity and Signal-to-Noise Ratio: The enzymatic product, 7-hydroxy-4-methylcoumarin, is intensely fluorescent, with a good quantum yield.[5] This conversion from a non-fluorescent substrate to a highly fluorescent product results in a large dynamic range and a high signal-to-noise ratio, allowing for the detection of low levels of enzyme activity.
-
Broad Substrate Specificity: EOMC is metabolized by a wide range of CYP isozymes, including members of the CYP1A, CYP2B, and CYP2E families.[1][4] This makes it a useful tool for general screening of CYP activity or for studying overall metabolic competence in a given biological system (e.g., liver microsomes).
-
Well-Characterized and Cost-Effective: As a classic substrate, its metabolic pathways and the photophysical properties of its product are extensively documented in scientific literature.[4][6][7] It is also widely available and relatively inexpensive, making it accessible for high-throughput screening applications.
-
Good Membrane Permeability: Due to its relatively small molecular size and lipophilicity, EOMC can readily cross cell membranes, making it suitable for use in cell-based assays and for studies with intact hepatocytes.[]
Disadvantages of this compound
-
Lack of Specificity: Its broad substrate specificity is a significant drawback when trying to measure the activity of a single CYP isozyme.[4] Because multiple enzymes can catalyze the O-deethylation reaction, attributing the observed activity to a specific P450 form without the use of selective inhibitors or recombinant enzymes is challenging.
-
Product Inhibition and Further Metabolism: The fluorescent product, 7-hydroxy-4-methylcoumarin, can be a substrate for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), forming non-fluorescent glucuronide and sulfate (B86663) conjugates.[3][6] This subsequent metabolism can lead to an underestimation of the true rate of O-deethylation, complicating kinetic analyses.
-
Environmental Sensitivity: The fluorescence of coumarin dyes, including 7-hydroxy-4-methylcoumarin, can be sensitive to environmental factors such as solvent polarity and pH.[9][10] This necessitates careful control of buffer conditions to ensure reproducible results.
-
Potential for Photosensitization: While more of a concern in its application as a fragrance ingredient (where its use is now prohibited), coumarins as a class have been noted for their potential to cause photosensitization.[11] This is a minor but important consideration for experiments involving prolonged exposure to high-intensity light.
Comparison with Alternative Probes
The choice of a fluorescent probe often depends on the specific research question. While EOMC is a general activity probe, other substrates offer greater specificity for particular CYP isozymes. Resorufin-based probes, for example, are a common alternative.
| Probe/Product | Target Enzyme(s) | Advantages | Disadvantages |
| This compound | Broad (CYP1A, 2A6, 2E1, etc.)[2][4] | High signal-to-noise, well-established, cost-effective. | Low specificity, product is further metabolized.[6] |
| 7-Ethoxyresorufin (EROD) | Primarily CYP1A1/1A2 | High specificity for CYP1A family, product (resorufin) has excellent spectral properties. | Lower cell permeability than EOMC, potential for substrate inhibition. |
| 7-Methoxyresorufin (MROD) | Primarily CYP1A2 | Good specificity for CYP1A2. | Similar limitations to EROD. |
| Dibenzylfluorescein (DBF) | Primarily CYP3A4 | Preferred probe for the major drug-metabolizing enzyme CYP3A4. | More complex synthesis, can have higher background fluorescence. |
Quantitative Data Comparison
The photophysical properties of a probe and its product are critical to its performance. The following table summarizes these properties for this compound's fluorescent product and compares it to resorufin (B1680543), the product of several alternative probes.
| Property | 7-Hydroxy-4-methylcoumarin | Resorufin | Reference(s) |
| Excitation Max (λex) | ~360 nm | ~571 nm | [5] |
| Emission Max (λem) | ~460 nm | ~585 nm | [5] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ (at 360 nm) | ~73,000 M⁻¹cm⁻¹ (at 571 nm) | [12] |
| Quantum Yield (Φ) | 0.25 - 0.32 | ~0.74 | [5] |
Experimental Protocols
Key Experiment: In Vitro 7-Ethoxycoumarin (B196162) O-Deethylase (ECOD) Assay in Human Liver Microsomes
This protocol describes a typical method for measuring CYP activity using this compound.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (EOMC) stock solution (e.g., 10 mM in methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
-
7-Hydroxy-4-methylcoumarin (HMC) standard for calibration curve
2. Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of the HMC standard in the assay buffer to generate a standard curve (e.g., 0 to 5 µM).
-
Assay Setup: In each well of the 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of HLMs (e.g., 0.1 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction components to temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding EOMC to each well. The final substrate concentration should be chosen based on the specific CYP enzymes being studied; a high concentration (e.g., 200 µM) is often used for P450 2E1, while a low concentration (e.g., 10 µM) is more selective for P450 1A2.[4]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The reaction should be in the linear range with respect to time and protein concentration.
-
Terminate Reaction: Stop the reaction by adding a termination solution, such as acetonitrile (B52724) or 0.1 M Tris/Acetone (80:20). This also precipitates the microsomal proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a new black microplate and measure the fluorescence using an appropriate plate reader (e.g., Ex: 360 nm, Em: 460 nm).
3. Data Analysis:
-
Use the HMC standard curve to convert the relative fluorescence units (RFU) of the samples to the concentration of HMC produced.
-
Calculate the rate of reaction, typically expressed as pmol of product formed per minute per mg of microsomal protein.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to its fluorescent product and subsequent conjugation.
Experimental Workflow for ECOD Assay
Caption: Step-by-step workflow for the 7-Ethoxycoumarin O-Deethylase (ECOD) assay.
Conclusion
This compound remains a valuable and widely used fluorescent probe, particularly for the general assessment of metabolic activity in drug discovery and toxicology. Its high sensitivity, robust signal, and cost-effectiveness make it an excellent choice for high-throughput screening and for characterizing the overall metabolic capacity of in vitro systems. However, researchers must be acutely aware of its significant limitation: a lack of specificity for individual CYP isozymes. When the goal is to pinpoint the activity of a specific enzyme, alternative, more selective probes like those based on the resorufin scaffold are generally more appropriate. Ultimately, the choice of probe should be dictated by the specific scientific question, with a full understanding of the advantages and disadvantages inherent to each tool.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
Unveiling the Cytochrome P450 Profile of 7-Ethoxy-4-methylcoumarin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is paramount. 7-Ethoxy-4-methylcoumarin (7-EMC), a fluorescent probe substrate, is frequently employed to assess the activity of various cytochrome P450 (CYP) enzymes. This guide provides a comparative analysis of 7-EMC's cross-reactivity with different CYP isoforms, supported by experimental data and detailed protocols to aid in your research.
This compound serves as a valuable tool in drug metabolism studies due to its O-deethylation into the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin. This reaction is catalyzed by several CYP isoforms, making it a broad-spectrum substrate. However, the efficiency of this metabolism varies significantly among different CYPs, highlighting the importance of understanding its specific interactions.
Comparative Analysis of CYP Isoform Activity
The metabolic activity of various human CYP isoforms towards this compound and its parent compound, 7-ethoxycoumarin (B196162), is summarized below. The data reveals that while 7-ethoxycoumarin is a substrate for a wide range of CYPs, including members of the CYP1A, CYP2A, CYP2B, and CYP2E families, the addition of a methyl group at the 4-position can alter its specificity and kinetic profile.[1][2][3]
Notably, this compound has been identified as a substrate for CYP1A1, CYP2B4, and CYP2B6.[4] The kinetic parameters for the O-deethylation of this compound by CYP2B4 and CYP2B6 have been determined, providing a quantitative measure of their metabolic efficiency.
For comparison, kinetic data for the O-deethylation of the parent compound, 7-ethoxycoumarin, by human CYP1A1, CYP1A2, and CYP1B1 are also presented. This allows for an indirect assessment of the influence of the 4-methyl group on substrate recognition and turnover by these isoforms.
| Substrate | CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) (μL/min/pmol CYP) |
| This compound | CYP2B4 | 2.1 ± 0.3 | 0.8 ± 0.03 | 0.38 |
| CYP2B6 | 13 ± 2 | 1.9 ± 0.1 | 0.15 | |
| 7-Ethoxycoumarin | CYP1A1 | 1.3 ± 0.3 | 19.3 ± 1.0 | 14.8 |
| CYP1A2 | 19.1 ± 3.4 | 1.8 ± 0.1 | 0.09 | |
| CYP1B1 | 1.2 ± 0.2 | 0.2 ± 0.01 | 0.17 |
Experimental Protocols
A detailed methodology for determining the kinetic parameters of this compound O-deethylation by CYP isoforms is provided below.
This compound O-Deethylase Assay
This protocol outlines a fluorometric method to measure the enzymatic activity of CYP isoforms using this compound as a substrate. The assay quantifies the formation of the fluorescent product, 7-hydroxy-4-methylcoumarin.
Materials:
-
Recombinant human CYP isoforms
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (substrate)
-
7-Hydroxy-4-methylcoumarin (standard)
-
Acetonitrile
-
Tris-HCl buffer
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of 7-hydroxy-4-methylcoumarin in the same solvent for the standard curve.
-
Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Enzyme Incubation:
-
In each well of a 96-well plate, add the reaction buffer, the desired concentration of the recombinant CYP isoform, and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding varying concentrations of this compound to the wells. The final volume should be consistent across all wells.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Measurement:
-
Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the product, 7-hydroxy-4-methylcoumarin, using a fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-hydroxy-4-methylcoumarin.
-
Quantify the amount of product formed in each reaction well using the standard curve.
-
Calculate the reaction velocity (V) at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the velocity data to the Michaelis-Menten equation using a non-linear regression analysis software.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow.
Caption: Metabolic O-deethylation of this compound by CYP isoforms.
Caption: General workflow for the this compound O-deethylase assay.
References
A Comparative Guide to Alternative Fluorescent Substrates for Key Drug Metabolizing Enzymes
For researchers in drug discovery and development, the selection of appropriate enzyme substrates is critical for generating robust and reliable data in metabolic and toxicity screening. While 7-Ethoxy-4-methylcoumarin (7-EMC) has been a widely used fluorogenic substrate, a range of alternatives offer improved sensitivity, specificity, and spectral properties for assaying key enzyme families such as Cytochrome P450s, esterases, and β-glucuronidases.
This guide provides a comprehensive comparison of the performance of prominent alternative fluorescent substrates to 7-EMC, supported by experimental data. We delve into their optical properties, kinetic parameters, and provide detailed experimental protocols to facilitate an informed choice for your specific research needs.
Alternatives for Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 superfamily is a critical player in drug metabolism. The ideal fluorescent substrate for CYP activity assays should exhibit high turnover rates and isoform selectivity. While many coumarin-based substrates are sensitive, they often lack selectivity for individual CYP forms.[1]
Coumarin-Based Alternatives:
Numerous derivatives of 7-hydroxycoumarin have been developed to improve upon the characteristics of 7-EMC. These "blocked" substrates show minimal fluorescence until they are O-dealkylated by CYP enzymes to produce a highly fluorescent product.[2]
-
7-Methoxy-4-trifluoromethylcoumarin (MFC): Often used as a probe for multiple CYP isoforms.
-
7-Benzyloxy-4-trifluoromethylcoumarin (BFC): A substrate for CYP3A4, though its oxidation rate may require higher enzyme concentrations.[1]
-
3-Cyano-7-ethoxycoumarin (CEC): Reported to be 50-100 times more sensitive than resorufin-based substrates due to a faster turnover rate.[3]
Resorufin-Based Alternatives:
Resorufin-based substrates offer the advantage of longer excitation and emission wavelengths, which can minimize background fluorescence from biological samples.[3]
-
7-Ethoxyresorufin (ER): A widely used substrate for CYP1A1 and CYP1A2, although it is metabolized by multiple CYP1 forms.[4]
-
7-Pentoxyresorufin (PR): A common substrate for CYP2B isoforms.
-
7-Benzyloxyresorufin (BR): Used for assaying CYP3A4 activity.
Quantitative Comparison of CYP450 Substrates
| Substrate | Target CYP Isoform(s) | Excitation (nm) | Emission (nm) | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| This compound (7-EMC) | Multiple CYPs | ~368 | ~456 | Varies by isoform | Varies by isoform | [3] |
| 7-Methoxy-4-trifluoromethylcoumarin (MFC) | CYP2C9, CYP2B6, CYP2E1 | ~410 | ~538 | 7.76 (Human Liver Microsomes) | Not specified | [5] |
| 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | CYP3A4 | ~410 | ~538 | ~40 | Not specified | [6] |
| 3-Cyano-7-ethoxycoumarin (CEC) | Multiple CYPs | ~408 | ~458 | Not specified | Not specified | [3] |
| 7-Ethoxyresorufin (ER) | CYP1A1, CYP1A2, CYP1B1 | ~530 | ~585 | Varies by isoform | Varies by isoform | [3][4] |
Alternatives for Esterase Enzymes
Esterases are a broad class of hydrolases involved in the metabolism of many drugs and xenobiotics. Fluorogenic substrates are valuable tools for high-throughput screening of esterase activity and inhibition.
Coumarin-Based Alternatives:
-
4-Methylumbelliferyl Acetate (4-MUA): A classic substrate, but its product, 4-methylumbelliferone (B1674119), is pH-sensitive.
-
4-Methylumbelliferyl Caprylate (MU-C8): Used for quantifying esterase activity in bioprocess development.[7]
Fluorescein-Based Alternatives:
Fluorescein-based probes offer high sensitivity but can be susceptible to photobleaching and pH changes.
-
Fluorescein (B123965) Diacetate (FDA): A cell-permeant substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[8]
Resorufin-Based Alternatives:
-
Resorufin (B1680543) Acetate: Generates the red-fluorescent resorufin upon hydrolysis.
Far-Red Emitting Alternatives:
-
DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) based probes: These substrates excite above 600 nm, reducing interference from cellular autofluorescence.[8]
Quantitative Comparison of Esterase Substrates
| Substrate | Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features | Reference |
| 4-Methylumbelliferyl Acetate (4-MUA) | Coumarin | ~360 | ~450 | pH-sensitive product | [9] |
| 4-Methylumbelliferyl Caprylate (MU-C8) | Coumarin | ~360 | ~450 | Used in bioprocessing | [7] |
| Fluorescein Diacetate (FDA) | Fluorescein | ~494 | ~518 | Cell-permeant, pH-sensitive | [8][10] |
| Resorufin Acetate | Resorufin | ~571 | ~585 | Red fluorescence, less background | [8] |
| DDAO-AME 1 | DDAO | ~465 | ~625 | Far-red emission, low background | [8] |
Alternatives for β-Glucuronidase (GUS) Enzymes
β-glucuronidase is an important enzyme in the metabolism of drugs and is also widely used as a reporter gene in molecular biology.
Coumarin-Based Alternatives:
-
4-Methylumbelliferyl-β-D-glucuronide (MUG): A widely used substrate that produces the blue-fluorescent 4-methylumbelliferone (4-MU).[11]
-
6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG): Offers higher fluorescence intensity at pH 6.8 compared to MUG.[11]
-
3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG): Another coumarin-based alternative.[11]
Fluorescein-Based Alternatives:
-
Fluorescein di-β-D-glucuronide (FDG): A highly sensitive substrate that releases fluorescein upon hydrolysis.[12]
Quantitative Comparison of β-Glucuronidase Substrates
| Substrate | Fluorophore Class | Excitation (nm) | Emission (nm) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Reference |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Coumarin | ~365 | ~455 | 0.07 | 92 | 1.29 x 10⁶ | [11] |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | Coumarin | ~388 | ~452 | 0.11 | 74 | 6.93 x 10⁵ | [11] |
| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | Coumarin | ~405 | ~450 | 0.48 | 35 | 7.40 x 10⁴ | [11] |
| Fluorescein di-β-D-glucuronide (FDG) | Fluorescein | ~488 | ~512 | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
General Protocol for a Cytochrome P450 Activity Assay
This protocol provides a general framework for a fluorometric CYP activity assay in a 96-well plate format.
Materials:
-
Recombinant human CYP enzymes (e.g., Supersomes™)
-
Fluorescent substrate (e.g., BFC for CYP3A4)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (inhibitors or inducers)
-
Stop solution (e.g., 80% acetonitrile, 20% 0.5 M Tris-base)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw recombinant CYP enzymes on ice.
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system fresh.
-
Prepare serial dilutions of test compounds.
-
-
Assay Setup:
-
Add potassium phosphate buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add a mixture of the CYP enzyme and fluorescent substrate to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Stop Reaction:
-
Add the stop solution to all wells.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the product fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or without NADPH).
-
Calculate the percent inhibition for test compounds relative to the vehicle control.
-
Determine IC₅₀ values for inhibitors by fitting the data to a dose-response curve.
-
General Protocol for an Esterase Activity Assay
This protocol outlines a general procedure for measuring esterase activity using a fluorogenic substrate.
Materials:
-
Esterase enzyme source (e.g., purified enzyme, cell lysate)
-
Fluorogenic esterase substrate (e.g., 4-MUA)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Stop solution (e.g., high pH buffer like 0.1 M glycine-carbonate, pH 10.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the esterase substrate in an organic solvent (e.g., DMSO).
-
Prepare working solutions of the substrate in assay buffer.
-
Prepare a standard curve of the fluorescent product (e.g., 4-methylumbelliferone).
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the enzyme sample to the test wells.
-
Add buffer to the blank wells.
-
-
Initiate Reaction:
-
Add the substrate working solution to all wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.
-
-
Stop Reaction:
-
Add the stop solution to all wells. This also enhances the fluorescence of umbelliferone-based products.
-
-
Fluorescence Measurement:
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the concentration of the fluorescent product using the standard curve.
-
Calculate the enzyme activity (e.g., in nmol/min/mg protein).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A fluorogenic substrate for beta-glucuronidase: applications in fluorometric, polyacrylamide gel and histochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
7-Ethoxy-4-methylcoumarin: A Comparative Guide to its Specificity for CYP1A vs. CYP2E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of 7-Ethoxy-4-methylcoumarin (7-EMC) as a substrate for two key cytochrome P450 enzymes: CYP1A2 and CYP2E1. Understanding the preferential metabolism of this probe substrate is critical for accurate in vitro assessment of drug metabolism and potential drug-drug interactions. This document outlines the enzymatic kinetics, experimental protocols for activity assessment, and the distinct signaling pathways regulating the expression of these important drug-metabolizing enzymes.
Performance Comparison: CYP1A2 vs. CYP2E1
This compound, and the closely related 7-ethoxycoumarin (B196162), are fluorescent probe substrates used to measure the activity of various cytochrome P450 enzymes. While utilized for several CYPs, their metabolism by CYP1A2 and CYP2E1 exhibits distinct kinetic profiles, making substrate concentration a critical factor in assay specificity.
In human liver microsomes, the O-deethylation of 7-ethoxycoumarin is catalyzed by both CYP1A2 and CYP2E1. CYP1A2 is characterized as a low Km enzyme, indicating a high affinity for the substrate, but with a lower maximum velocity (Vmax). Conversely, CYP2E1 demonstrates a high Km (lower affinity) but a higher turnover rate.[1] This fundamental difference implies that at low substrate concentrations, CYP1A2 is the predominant enzyme responsible for 7-ethoxycoumarin metabolism. As substrate concentrations increase, the contribution of CYP2E1 becomes more significant.[1]
Quantitative Data Summary
The following table summarizes the kinetic parameters for the O-deethylation of 7-ethoxycoumarin by human CYP1A2 and CYP2E1. It is important to note that while the user's topic is this compound, much of the detailed comparative kinetic data has been generated for the parent compound, 7-ethoxycoumarin. The metabolic pathways are analogous, with the primary reaction being O-deethylation.
| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Specificity Profile |
| CYP1A2 | ~14 | ~25 | High at low substrate concentrations | High-affinity, low-capacity enzyme.[1] |
| CYP2E1 | High (exact values vary) | Higher than CYP1A2 | Becomes significant at high substrate concentrations | Low-affinity, high-capacity enzyme.[1] |
Note: The exact kinetic values can vary between studies and experimental conditions. The values presented are representative to illustrate the comparative performance.
Experimental Protocols
The following is a generalized protocol for a 7-Ethoxycoumarin O-Deethylase (ECOD) assay, which can be adapted to measure the activity of both CYP1A2 and CYP2E1 in human liver microsomes or with recombinant enzymes. The key to differentiating the activity of the two enzymes lies in the selection of the substrate concentration.
7-Ethoxycoumarin O-Deethylase (ECOD) Assay
Objective: To measure the rate of O-deethylation of 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP1A2 or CYP2E1
-
7-Ethoxycoumarin (or this compound) stock solution in methanol (B129727) or DMSO
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~370-390 nm, Emission: ~450-465 nm)
-
7-Hydroxycoumarin (or 7-Hydroxy-4-methylcoumarin) standard for calibration curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ethoxycoumarin.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of HLM or recombinant enzymes in potassium phosphate buffer. The final protein concentration will need to be optimized.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Include control wells without the NADPH regenerating system (to determine background fluorescence) and wells with a known concentration of 7-hydroxycoumarin for the standard curve.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Kinetic readings are preferred over endpoint readings.
-
-
Data Analysis:
-
Calculate the rate of 7-hydroxycoumarin formation from the linear portion of the fluorescence versus time curve.
-
Use the 7-hydroxycoumarin standard curve to convert the fluorescence units to the amount of product formed (pmol).
-
Express the enzyme activity as pmol of product formed per minute per mg of microsomal protein or per pmol of CYP enzyme.
-
Signaling Pathways and Regulation
The expression and activity of CYP1A2 and CYP2E1 are regulated by distinct signaling pathways, which is a crucial consideration in drug development and toxicology.
CYP1A2 Induction Pathway
CYP1A2 is primarily induced by polycyclic aromatic hydrocarbons (PAHs), such as those found in tobacco smoke and charbroiled foods, via the aryl hydrocarbon receptor (AhR) signaling pathway.
Caption: CYP1A2 induction by PAHs via the AhR signaling pathway.
CYP2E1 Induction Pathway
CYP2E1 is notably induced by ethanol (B145695), particularly through a mechanism involving oxidative stress and the activation of specific protein kinases.
Caption: CYP2E1 induction by ethanol through an oxidative stress-mediated pathway.
References
A Comparative Guide: 7-Ethoxy-4-methylcoumarin Assay vs. LC-MS Methods for CYP450 Inhibition Studies
For researchers, scientists, and drug development professionals, selecting the appropriate assay for determining cytochrome P450 (CYP) enzyme inhibition is a critical decision in the drug discovery and development pipeline. This guide provides an objective comparison between the high-throughput, fluorescence-based 7-Ethoxy-4-methylcoumarin (EOMC) assay and the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
The EOMC assay offers a rapid and cost-effective solution for screening large compound libraries, while LC-MS provides highly specific and sensitive quantification, making it the benchmark for accuracy in regulatory submissions. The choice between these methods often depends on the stage of drug development, the required throughput, and the nature of the compounds being tested.
Method Comparison at a Glance
The following table summarizes the key characteristics of the this compound assay and LC-MS methods for CYP inhibition studies.
| Feature | This compound Assay | LC-MS Methods |
| Principle | Fluorometric detection of 7-hydroxy-4-methylcoumarin | Mass-based quantification of a specific metabolite |
| Primary Use | High-throughput screening (HTS) in early discovery | Definitive IC50/Ki determination, regulatory studies |
| Throughput | High (384-well plate format is common) | Lower to medium, dependent on sample preparation and run time |
| Cost | Lower per sample | Higher per sample (instrumentation and reagents) |
| Enzyme Source | Typically recombinant CYP isoforms | Human liver microsomes (HLM) or recombinant enzymes |
| Specificity | Prone to interference from fluorescent or quenching compounds | High, based on mass-to-charge ratio and fragmentation |
| Sensitivity | Generally high, but can be affected by interference | Very high, capable of detecting low metabolite concentrations |
| Correlation | Moderate; may show discrepancies with LC-MS, especially for early-stage compounds[1][2] | Considered the "gold standard" for in vitro DDI evaluation[3] |
Experimental Principles and Workflows
The operational workflows for the EOMC assay and a typical LC-MS based CYP inhibition assay differ significantly in their detection and quantification steps.
This compound (EOMC) Assay Workflow
The EOMC assay is a fluorescence-based method that measures the O-deethylation of the non-fluorescent EOMC substrate to the highly fluorescent product, 7-hydroxy-4-methylcoumarin. The rate of fluorescence increase is proportional to the enzyme activity.
LC-MS Based CYP Inhibition Assay Workflow
LC-MS methods directly measure the formation of a specific metabolite from a probe substrate (which can be a drug molecule). This approach is highly specific as it separates the metabolite from other reaction components before quantification by the mass spectrometer.
Detailed Experimental Protocols
This compound Assay Protocol
This protocol is a generalized procedure for determining CYP inhibition using this compound in a 96- or 384-well plate format.
-
Reagent Preparation :
-
Prepare a master mix containing potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), an NADPH regenerating system, and the specific recombinant CYP enzyme.
-
Prepare the this compound substrate solution in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Prepare serial dilutions of test compounds and known inhibitors (positive controls) in a solvent like DMSO.
-
-
Assay Procedure :
-
Dispense a small volume of the test compounds and controls into the wells of a microplate. The final DMSO concentration should typically not exceed 1%.
-
Add the enzyme master mix to all wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes), protected from light.
-
Stop the reaction by adding a quenching solution, such as acetonitrile.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 7-hydroxy-4-methylcoumarin (typically around 370 nm excitation and 450 nm emission).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a high-concentration positive control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
LC-MS Based CYP Inhibition Assay Protocol
This protocol outlines a standard procedure for determining CYP inhibition using human liver microsomes (HLM) and LC-MS/MS analysis.
-
Incubation :
-
Prepare incubation mixtures in tubes or a 96-well plate containing HLM, potassium phosphate buffer, and serial dilutions of the test compound.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4) and an NADPH regenerating system.[3][4]
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Sample Preparation :
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[3] The internal standard helps to correct for variations in sample processing and instrument response.
-
Vortex the samples and then centrifuge at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis :
-
Inject the samples into an LC-MS/MS system.
-
Separate the metabolite of interest from the parent substrate and other matrix components using a suitable HPLC column and gradient.
-
Detect and quantify the metabolite and the internal standard using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
-
Data Analysis :
-
Calculate the peak area ratio of the metabolite to the internal standard.
-
Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to an appropriate model.
-
Correlation and Predictivity
While fluorogenic assays are invaluable for high-throughput screening, their ability to predict the results from LC-MS/MS assays can vary. Studies have shown that for well-characterized, structurally optimized drugs, there can be acceptable correlations between the two methods for major CYP isoforms like CYP3A4, CYP2D6, and CYP2C9 (with r² values ranging from 0.5 to 0.7).[1][2]
However, for early-stage discovery compounds, the correlation can be significantly poorer (r² ≤ 0.2 for CYP3A4 and CYP2D6).[1][2] This discrepancy can arise from several factors:
-
Interference : Test compounds may possess intrinsic fluorescence or act as quenchers, leading to false positive or false negative results in the EOMC assay.[3]
-
Substrate Specificity : Fluorogenic substrates like EOMC may not interact with the enzyme's active site in the same manner as a typical drug-like substrate, leading to different inhibition profiles.
-
Enzyme Source : Fluorometric assays often use single recombinant CYP isoforms, whereas LC-MS assays frequently use pooled human liver microsomes, which contain a full complement of drug-metabolizing enzymes and may better reflect the in vivo situation.[3]
Conclusion
The this compound assay and LC-MS methods both play crucial roles in the assessment of CYP450 inhibition. The EOMC assay is a powerful tool for rapid screening in early drug discovery, allowing for the efficient prioritization of compounds. However, due to potential interferences and a sometimes-modest correlation with more definitive methods, it is not typically used for regulatory submissions.
LC-MS, as the industry's gold standard, provides the specificity, sensitivity, and physiological relevance (when using HLM) required for accurate IC50 and Ki determination. While lower in throughput and higher in cost, its reliability is essential for making critical decisions in later-stage drug development and for inclusion in regulatory filings. For a comprehensive drug-drug interaction assessment strategy, a tiered approach is often employed, starting with a high-throughput screen like the EOMC assay, followed by confirmation and detailed characterization of hits using LC-MS.
References
A Comparative Guide to 7-Ethoxy-4-methylcoumarin-Based Assays for High-Throughput Drug Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the 7-Ethoxy-4-methylcoumarin (7-EMC) based assay for drug screening, with a focus on its application in cytochrome P450 (CYP450) enzyme inhibition studies. We offer an objective comparison with alternative methods, supported by experimental data, to aid researchers in selecting the most suitable assay for their drug discovery pipeline.
Introduction to this compound Assays
The this compound O-deethylation (ECOD) assay is a widely utilized fluorescence-based method for assessing the activity of several cytochrome P450 isoforms, particularly CYP1A1, CYP1A2, and CYP2B6. The principle of the assay lies in the enzymatic conversion of the non-fluorescent substrate, this compound, into the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust system for screening potential enzyme inhibitors.
Comparison of High-Throughput Screening Assays for CYP450 Inhibition
The selection of an appropriate assay for drug screening is critical and depends on various factors including the specific CYP450 isoform being studied, the required throughput, sensitivity, and the potential for compound interference. Below is a comparison of the this compound-based assay with other commonly used methods.
| Parameter | This compound Assay (Fluorescence) | Luciferin-Based Assay (Luminescence) | LC-MS/MS-Based Assay (Mass Spectrometry) |
| Principle | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Enzymatic conversion of a pro-luciferin substrate to luciferin, which generates light with luciferase. | Direct measurement of the formation of a specific metabolite from a probe substrate. |
| Throughput | High | High | Moderate to High |
| Sensitivity | Good | Excellent | Excellent |
| Specificity | Can have cross-reactivity with multiple CYP isoforms. Use of specific recombinant enzymes is recommended. | Substrates are designed for specific CYP isoforms, offering good selectivity. | Highly specific, can distinguish between different metabolites. Considered the "gold standard".[1] |
| Compound Interference | Test compounds' intrinsic fluorescence or quenching can interfere with the signal.[2] | Less susceptible to fluorescence interference, but can be affected by compounds that inhibit luciferase. | Minimal interference from test compounds' optical properties. |
| Cost | Low to Moderate | Moderate to High | High |
| Z'-Factor | Generally 0.5 - 0.8 | Typically > 0.7 | Not typically reported, but high due to specificity. |
| Signal-to-Background | Good | Excellent | Excellent |
IC50 Values for Known CYP450 Inhibitors: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug candidate as an enzyme inhibitor. The following table presents a comparison of IC50 values for well-characterized CYP450 inhibitors obtained using different assay methodologies.
| CYP Isoform | Inhibitor | This compound Assay IC50 (µM) | Alternative Assay IC50 (µM) | Assay Type for Alternative Value |
| CYP1A2 | α-Naphthoflavone | ~0.01 | 0.003 - 0.009 | LC-MS/MS[1] |
| CYP2D6 | Quinidine | ~0.03 - 0.06 | 0.03 - 0.06 | LC-MS/MS[1][3] |
| CYP3A4 | Ketoconazole (B1673606) | ~0.02 | 0.02 | LC-MS/MS[1][3] |
| CYP2C9 | Sulfaphenazole | ~0.3 - 0.5 | 0.27 - 0.55 | LC-MS/MS[1][3] |
| CYP2C19 | Tranylcypromine | Not commonly used | ~0.4 | LC-MS/MS[1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and protein source (e.g., human liver microsomes vs. recombinant enzymes).
Experimental Protocols
Detailed methodologies for the this compound-based assay and two common alternatives are provided below.
This compound O-deethylation (ECOD) Assay Protocol
This protocol describes a typical procedure for determining CYP450 inhibition in a 96-well plate format.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP450 enzymes
-
This compound (7-EMC) substrate
-
7-Hydroxy-4-methylcoumarin standard
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compounds and known inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile (B52724) or other stop solution
-
Black 96-well plates
-
Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dissolve 7-EMC in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of test compounds and known inhibitors.
-
Assay Setup: In a 96-well plate, add potassium phosphate buffer, HLM or recombinant enzyme, and the test compound/inhibitor. Include wells for positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the 7-EMC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: Construct a standard curve using 7-hydroxy-4-methylcoumarin. Calculate the rate of product formation and determine the percent inhibition for each test compound concentration. Calculate IC50 values by fitting the data to a dose-response curve.
Luciferin-Based CYP450-Glo™ Assay Protocol
This protocol is based on the Promega P450-Glo™ Assay system.
Materials:
-
P450-Glo™ Screening System specific for the CYP isoform of interest (containing recombinant CYP enzyme, buffer, and a luminogenic substrate)
-
NADPH Regeneration System
-
Luciferin Detection Reagent
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute the P450-Glo™ reagents according to the manufacturer's instructions. Prepare serial dilutions of test compounds.
-
Assay Setup: Add the CYP enzyme/substrate/buffer mixture to the wells of a white opaque 96-well plate. Add the test compounds.
-
Initiate Reaction: Add the NADPH Regeneration System to start the reaction.
-
Incubation: Incubate at 37°C for 10-30 minutes.
-
Luminescence Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the CYP reaction and initiates the light-producing luciferase reaction.
-
Incubation: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate percent inhibition and determine IC50 values.
LC-MS/MS-Based CYP450 Inhibition Assay Protocol
This method offers the highest specificity and is considered the gold standard.
Materials:
-
Human liver microsomes (HLM)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6)
-
Metabolite standards for quantification
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and known inhibitors
-
Acetonitrile with an internal standard to stop the reaction and for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation: Similar to the ECOD assay, incubate HLM, buffer, test compound, and probe substrate at 37°C. Initiate the reaction with the NADPH regenerating system.
-
Reaction Termination and Sample Preparation: Stop the reaction by adding cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Develop a specific LC-MS/MS method to separate and quantify the probe substrate and its metabolite.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of the inhibitor. Determine the percent inhibition and calculate IC50 values.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
References
Safety Operating Guide
Proper Disposal of 7-Ethoxy-4-methylcoumarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential safety and logistical information for the proper disposal of 7-Ethoxy-4-methylcoumarin.
Immediate Safety and Handling
While this compound is generally not classified as a hazardous substance, standard laboratory precautions should always be observed.[1][2][3] Before handling, ensure you are familiar with the information on the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
When handling this compound, the use of appropriate personal protective equipment is essential to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling large quantities or if dust formation is likely. |
Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.[4]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[2][5] Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Do Not dispose of this compound down the sink or in regular trash.[5]
-
Collect waste in a designated, compatible, and sealable container to prevent spills and the release of dust.[4][5]
-
Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's Environmental Health and Safety (EHS) department.[5]
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" or as required by your institution.
-
The label must include the full chemical name: "this compound," the CAS number (87-05-8), and any other information required by your EHS department.[5]
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Keep the container tightly closed.[2]
4. Arrange for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup for the waste container.[5]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Put on the required personal protective equipment as listed in the table above.
-
Containment:
-
Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Place the collected spill material and cleaning supplies in a sealed, labeled container and manage it as chemical waste according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and minimizing environmental impact.
References
Essential Safety and Logistical Information for Handling 7-Ethoxy-4-methylcoumarin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides immediate and essential procedural guidance for the operational handling and disposal of 7-Ethoxy-4-methylcoumarin.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure and ensure user safety when handling this compound. The following PPE is required.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent direct skin contact with the compound.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure.[2] |
| Respiratory Protection | NIOSH-approved N95 or equivalent dust respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][2] |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, toxicity data for the closely related compound 7-Hydroxy-4-methylcoumarin provides an indication of its potential hazard profile.[3][4]
| Data Point | Value | Species | Route |
| LD50 | 2850 mg/kg | Mouse | Oral |
| LD50 | 3850 mg/kg | Rat | Oral |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational protocol is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Detailed Handling Steps
1. Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all required PPE as specified in the table above.
-
Ensure a chemical spill kit is readily accessible.
2. Handling:
-
Before handling the compound, don all required PPE.
-
Handle the solid chemical carefully to avoid the formation and inhalation of dust.[1][3]
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove and dispose of contaminated PPE (e.g., gloves) in a designated waste container.
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Operational Plan: Waste Disposal for this compound
Solid Waste:
-
Collect all unused or contaminated solid this compound in a clearly labeled, sealed, and suitable container for disposal.[1][3]
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a designated, labeled hazardous waste container.
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Once decontaminated, dispose of the empty container in accordance with institutional guidelines.
Disposal Method:
-
All waste containing this compound should be disposed of as chemical waste.[5]
-
Do not discharge into drains or the environment.[1]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][5]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
